1-Palmitoyl-2-palmitoleoyl-sn-glycerol
Description
Properties
Molecular Formula |
C35H66O5 |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14-/t33-/m0/s1 |
InChI Key |
ADLOEVQMJKYKSR-YAIMUBSCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Palmitoyl-2-palmitoleoyl-sn-glycerol: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-palmitoleoyl-sn-glycerol (16:0-16:1 DAG) is a specific diacylglycerol (DAG) species that plays a multifaceted role in cellular physiology. As a key intermediate in lipid metabolism, it contributes to the synthesis of more complex lipids and the regulation of membrane dynamics. More critically, as a second messenger, its unique structure, featuring a saturated palmitic acid at the sn-1 position and a monounsaturated palmitoleic acid at the sn-2 position, dictates its specific interactions with downstream effector proteins, most notably Protein Kinase C (PKC) isoforms. Dysregulation of 16:0-16:1 DAG levels has been implicated in the pathophysiology of various diseases, including metabolic disorders like insulin resistance and certain types of cancer. This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of this compound, with a focus on its role in cellular signaling. We will delve into established methodologies for its extraction, quantification, and functional analysis, offering a valuable resource for researchers and drug development professionals seeking to understand and target this pivotal lipid mediator.
The Molecular Architecture of this compound
This compound is a 1,2-diacyl-sn-glycerol, a class of glycerolipids consisting of a glycerol backbone with two fatty acid chains esterified at the sn-1 and sn-2 positions, and a free hydroxyl group at the sn-3 position.[1] The stereospecific numbering (sn) is crucial, as only the sn-1,2-diacylglycerol isomers are biologically active as second messengers.[2]
The defining features of this particular DAG species are its acyl chains:
-
sn-1 Position: Palmitic acid (16:0), a 16-carbon saturated fatty acid.
-
sn-2 Position: Palmitoleic acid (16:1), a 16-carbon monounsaturated fatty acid with the double bond typically at the n-7 position.
This specific combination of a saturated and a monounsaturated fatty acid influences the molecule's shape, its interaction with membrane lipids, and its binding affinity for the C1 domains of target proteins.
Figure 1: Molecular structure of this compound.
Physicochemical Properties
While experimental data for this compound is not extensively available, its properties can be estimated based on its structure and data from similar diacylglycerols.
| Property | Estimated Value/Characteristic | Reference/Basis for Estimation |
| IUPAC Name | [(2S)-1-(palmitoyloxy)-3-hydroxypropan-2-yl] (9Z)-hexadec-9-enoate | Based on IUPAC nomenclature for similar DAGs |
| Molecular Formula | C₃₅H₆₆O₅ | Calculated |
| Molecular Weight | 566.9 g/mol | Calculated |
| Physical State | Likely a solid or semi-solid at room temperature | Inferred from similar DAGs |
| Solubility | Soluble in organic solvents like chloroform, ethanol, and DMSO | [3] |
Biosynthesis and Metabolism: A Tightly Regulated Hub
The cellular levels of this compound are meticulously controlled through a network of biosynthetic and metabolic pathways.
De Novo Synthesis (Kennedy Pathway)
The primary route for the de novo synthesis of diacylglycerols is the Kennedy pathway.[4] This process begins with the sequential acylation of glycerol-3-phosphate. In the context of 16:0-16:1 DAG synthesis, this would involve:
-
Acylation of glycerol-3-phosphate at the sn-1 position with palmitoyl-CoA.
-
Acylation of the resulting lysophosphatidic acid at the sn-2 position with palmitoleoyl-CoA to form phosphatidic acid (PA).
-
Dephosphorylation of phosphatidic acid by phosphatidic acid phosphatases (PAPs), also known as lipins, to yield this compound.[5]
Figure 2: Simplified de novo synthesis and metabolic fate of this compound.
Hydrolysis of Phospholipids
An alternative and rapid mechanism for generating signaling pools of DAGs is the hydrolysis of membrane phospholipids by phospholipase C (PLC). Upon stimulation of various cell surface receptors, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol. While the fatty acid composition of DAGs generated through this pathway is dependent on the precursor phospholipid, it is a significant source of signaling DAGs.
Metabolic Fates
This compound is a metabolic crossroads and can be directed towards several fates:
-
Synthesis of Triacylglycerols (TAGs): For energy storage, it can be acylated by diacylglycerol acyltransferases (DGATs).[5]
-
Synthesis of Phospholipids: It serves as a precursor for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE).
-
Conversion to Phosphatidic Acid: It can be re-phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid, another important signaling lipid.[6]
Biological Function: A Key Player in Cellular Signaling
The primary signaling function of 1,2-diacyl-sn-glycerols is the activation of Protein Kinase C (PKC) isoforms.[7] The specific acyl chain composition of the DAG molecule is a critical determinant of its signaling specificity, with different PKC isoforms exhibiting preferential activation by different DAG species.[8]
Activation of Protein Kinase C (PKC)
The activation of conventional and novel PKC isoforms is a multi-step process initiated by the generation of DAG within a cell membrane.
-
C1 Domain Binding: The regulatory region of these PKC isoforms contains C1 domains that serve as the binding site for DAG.[2]
-
Membrane Translocation: The binding of DAG to the C1 domain increases the affinity of PKC for the membrane, promoting its translocation from the cytosol to the lipid bilayer where its substrates are located.[2]
-
Conformational Change and Activation: This membrane association, often in concert with calcium binding to the C2 domain in conventional PKCs, leads to a conformational change that relieves autoinhibition and activates the kinase domain.
The presence of an unsaturated fatty acid at the sn-2 position, as in this compound, is generally associated with more potent PKC activation compared to fully saturated DAGs.[8]
Figure 3: General signaling pathway involving diacylglycerol and Protein Kinase C.
Role in Health and Disease
The dysregulation of diacylglycerol metabolism and signaling is increasingly recognized as a contributor to various pathological conditions.
Insulin Resistance and Type 2 Diabetes
An accumulation of intracellular diacylglycerols in tissues like the liver and skeletal muscle is strongly associated with insulin resistance.[9] Specific DAG species can activate certain PKC isoforms (e.g., PKCε in the liver) that phosphorylate and inhibit the insulin receptor and its downstream signaling components, thereby impairing glucose uptake and metabolism.[10] While the specific role of this compound is still under investigation, lipidomic studies have identified changes in its levels in metabolic disease contexts.[11] The presence of palmitoleic acid (16:1) in DAGs has been linked to alterations in adipocyte insulin sensitivity.[12]
Cancer
Diacylglycerol-mediated PKC activation is implicated in various aspects of cancer biology, including cell proliferation, survival, and migration.[13] Aberrant signaling through this pathway can contribute to tumorigenesis. Furthermore, lipid metabolic reprogramming is a hallmark of many cancers, often leading to altered levels of specific lipid species, including DAGs.[14] For instance, elevated levels of PC (16:0/16:1), a potential precursor to or metabolic product of DAG (16:0/16:1), have been observed in colorectal cancer.[4]
Methodologies for the Study of this compound
The accurate analysis of specific diacylglycerol species like this compound from complex biological matrices requires robust and sensitive analytical techniques.
Lipid Extraction
The first crucial step is the efficient extraction of lipids from the biological sample. The choice of method depends on the sample type and the desired lipid classes to be analyzed.
-
Folch and Bligh & Dyer Methods: These are classic liquid-liquid extraction methods using a chloroform/methanol solvent system to partition lipids into an organic phase. They are widely used for broad lipidome analysis.
-
Methyl-tert-butyl ether (MTBE) Method: This is a safer alternative to chloroform-based methods that provides comparable extraction efficiency for many lipid classes.
Figure 4: General workflow for lipid extraction using a modified Bligh & Dyer method.
Separation and Quantification
Due to the presence of numerous isomers, chromatographic separation is often necessary for the accurate quantification of specific DAG species.
-
Thin-Layer Chromatography (TLC): TLC can be used to separate different lipid classes. For separating diacylglycerol isomers (sn-1,2 vs. sn-1,3), TLC plates impregnated with boric acid are effective.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of individual lipid species. Reversed-phase liquid chromatography can separate DAGs based on their acyl chain length and degree of unsaturation. The subsequent tandem mass spectrometry allows for the identification and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.
Table 2: Example LC-MS/MS Parameters for DAG Analysis
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+NH₄]⁺ or [M+H]⁺ |
| Fragmentation | Collision-Induced Dissociation (CID) |
| Characteristic Fragments | Neutral loss of fatty acyl chains |
Conclusion and Future Directions
This compound is a structurally specific diacylglycerol with important roles in lipid metabolism and cellular signaling. Its unique composition of a saturated and a monounsaturated fatty acid likely confers distinct biological activities, particularly in the context of PKC activation and the pathophysiology of metabolic diseases and cancer. While our understanding of the general roles of diacylglycerols has advanced significantly, there is a clear need for further research to delineate the specific functions of individual DAG species like 16:0-16:1 DAG.
Future research should focus on:
-
Developing specific tools and reagents: This includes the synthesis of stable isotope-labeled standards for accurate quantification and specific inhibitors or probes to study its function in living cells.
-
Advanced lipidomic studies: Utilizing high-resolution mass spectrometry to map the subcellular distribution and dynamic changes of this compound in response to various stimuli and in different disease models.
-
Functional studies: Elucidating the specific PKC isoforms and other effector proteins that are preferentially activated by this DAG species and the downstream cellular consequences.
A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of human diseases.
References
-
Lipidomics Reveals a Tissue-Specific Fingerprint - PMC. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycerol. Retrieved from [Link]
-
Lipid Subclasses Differentiate Insulin Resistance by Triglyceride–Glucose Index - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Lipidomic analysis reveals significant lipogenesis and accumulation of lipotoxic components in ob/ ob mouse organs - PMC. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases - PMC. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Palmitoylation in cancer: decoding its roles in signal transduction, tumor immunity, and emerging therapeutic opportunities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Diacylglycerol metabolism and homeostasis in fungal physiology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Similarities and differences between PA and DAG in budding yeast. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Lipidomic and transcriptomic analysis and its therapeutic ... (n.d.). Retrieved from [Link]
-
Roles of Diacylglycerols and Ceramides in Hepatic Insulin Resistance | Request PDF. (2017). ResearchGate. Retrieved from [Link]
-
Lipid Profiling in Epicardial and Subcutaneous Adipose Tissue of Patients with Coronary Artery Disease | Journal of Proteome Research - ACS Publications. (2020). ACS Publications. Retrieved from [Link]
-
DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol. Retrieved from [Link]
-
An imbalanced ratio between PC(16:0/16:0) and LPC(16:0) revealed by lipidomics supports the role of the Lands cycle in ischemic - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Effects of Glucose on Sorbitol Pathway Activation, Cellular ... - JCI. (n.d.). Journal of Clinical Investigation. Retrieved from [Link]
-
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Phosphatidylcholine-bound palmitoleic acid. (2025). Retrieved from [Link]
-
Phospholipid Remodeling in Physiology and Disease - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Levels of Arabidopsis thaliana Leaf Phosphatidic Acids, Phosphatidylserines, and Most Trienoate-Containing Polar Lipid Molecular Species Increase during the Dark Period of the Diurnal Cycle - Frontiers. (2012). Frontiers. Retrieved from [Link]
-
Relative levels of 16:0 and 16:1 in wild-type and transgenic seeds. A,... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Showing metabocard for DG(16:0/16 ... - Bovine Metabolome Database. (n.d.). Retrieved from [Link]
-
Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - International Journal of Biological Sciences. (2021). International Journal of Biological Sciences. Retrieved from [Link]
-
The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol | Biochemical Society Transactions | Portland Press. (2024). Portland Press. Retrieved from [Link]
-
iLipidome: enhancing statistical power and interpretability using hidden biosynthetic interdependencies in the lipidome - bioRxiv. (2024). bioRxiv. Retrieved from [Link]
-
A Lipidomics Approach to Identifying Key Lipid Species Involved in VEGF-Inhibitor Mediated Attenuation of Bleomycin-Induced Pulmonary Fibrosis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Palmitate induces insulin resistance without significant intracellular triglyceride accumulation in HepG2 cells - PubMed. (2010). National Center for Biotechnology Information. Retrieved from [Link]
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- 3. Palmitic acid in the sn-2 position of dietary triacylglycerols does not affect insulin secretion or glucose homeostasis in healthy men and women - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: The Biological Role of DG 16:0/16:1 in Lipid Signaling
The following technical guide details the biological role, signaling mechanisms, and analytical quantification of DG 16:0/16:1 (1-palmitoyl-2-palmitoleoyl-sn-glycerol).
Content Type: Technical Whitepaper Target Audience: Lipidomics Researchers, Metabolic Disease Scientists, Drug Development Professionals
Executive Summary
Diacylglycerols (DAGs) are classically defined as transient second messengers produced via phospholipase C (PLC) hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2). However, this definition suffers from "lipid blindness"—treating all DAG species as functionally identical.
DG 16:0/16:1 (this compound) represents a distinct signaling paradigm. Unlike the canonical arachidonic acid-containing DAGs (e.g., 18:0/20:4) derived from membrane turnover, DG 16:0/16:1 is a primary signature of De Novo Lipogenesis (DNL) . It serves as a critical pathological checkpoint in metabolic disease, specifically linking hepatic lipid accumulation to insulin resistance via the aberrant activation of Protein Kinase C epsilon (PKCε).
This guide dissects the biosynthetic origin, signaling specificity, and quantification of this lipid species, providing a roadmap for its interrogation in experimental settings.
Structural & Metabolic Context
The Molecule
DG 16:0/16:1 is a neutral lipid consisting of a glycerol backbone esterified with:
-
sn-1 position: Palmitic acid (16:0), a saturated fatty acid.[1][2]
-
sn-2 position: Palmitoleic acid (16:1n-7), a monounsaturated fatty acid (MUFA).
While the sn-1,2 stereoisomer is the active signaling species, the specific acyl chain composition acts as a "molecular barcode," directing the molecule toward specific protein targets and membrane sub-domains.
Biosynthetic Origin: The DNL-SCD1 Axis
Unlike 18:0/20:4 DAG, which is rapidly generated and cleared at the plasma membrane, DG 16:0/16:1 accumulates in the endoplasmic reticulum (ER) and lipid droplets during states of nutrient excess. Its synthesis requires the coordinated action of two rate-limiting enzymes:
-
Fatty Acid Synthase (FASN): Generates Palmitate (16:0).
-
Stearoyl-CoA Desaturase 1 (SCD1): Introduces a cis-double bond at the
position of Palmitate to form Palmitoleate (16:1).
Consequently, DG 16:0/16:1 is not just a lipid; it is a metabolic index of SCD1 activity and high-carbohydrate feeding.
Figure 1: Biosynthetic Pathway of DG 16:0/16:1. The convergence of FASN and SCD1 activity creates this specific DAG species, distinguishing it from dietary or PI-derived lipids.
Signaling Mechanisms
The PKCε Activation Threshold
The biological "payload" of DG 16:0/16:1 is delivered primarily through Protein Kinase C epsilon (PKCε) . While classical DAGs (18:0/20:4) activate PKCα/β at the plasma membrane to regulate cell growth, DNL-derived DAGs (16:0/16:1) recruit PKCε to the plasma membrane in hepatocytes.
-
Mechanism: DG 16:0/16:1 binds the C1 domain of PKCε.
-
Outcome: Activated PKCε phosphorylates the Insulin Receptor (INSR) at Thr1160 (human sequence).[3]
-
Pathology: This phosphorylation inhibits the receptor's tyrosine kinase activity, effectively blinding the cell to insulin. This is the molecular basis of hepatic insulin resistance .
Membrane Dynamics & Recruitment
The 16:1 moiety (palmitoleate) imparts unique biophysical properties to the DAG molecule. Compared to fully saturated DAGs (16:0/16:0), the cis-double bond in 16:0/16:1 increases membrane fluidity and lateral mobility, potentially enhancing the frequency of collision with PKC isoforms.
| Feature | Canonical DAG (18:0/20:4) | DNL DAG (16:0/16:1) |
| Origin | PIP2 Hydrolysis (PLC) | De Novo Lipogenesis (Kennedy Pathway) |
| Primary Location | Plasma Membrane | ER / Lipid Droplets -> Translocates to PM |
| Primary Target | PKCα, PKCβ, RasGRP | PKCε , PKCθ |
| Physiological Role | Cell growth, Calcium flux | Energy storage, Metabolic feedback |
| Pathological Role | Cancer (if sustained) | Insulin Resistance (NASH/T2D) |
Analytical Methodology: Quantifying DG 16:0/16:1
Accurate measurement requires resolving the specific acyl chains. "Total DAG" assays are insufficient for mechanistic studies.
Lipid Extraction Protocol (MTBE Method)[4]
-
Principle: Methyl-tert-butyl ether (MTBE) extraction provides better recovery of neutral lipids and floats the lipid layer, reducing contamination from protein pellets.
-
Step 1: Add 200 µL sample (plasma/tissue homogenate) to 1.5 mL methanol containing internal standards (e.g., d5-DG 16:0/16:0).
-
Step 2: Vortex 1 min. Add 5 mL MTBE. Incubate 1 hr at RT with shaking.
-
Step 3: Add 1.25 mL MS-grade water to induce phase separation. Centrifuge 10 min at 1,000 x g.
-
Step 4: Collect upper organic phase. Dry under nitrogen. Reconstitute in Isopropanol:Methanol:Chloroform (4:2:1).
LC-MS/MS Workflow
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Chromatography: Reverse Phase C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient: 40% B to 99% B over 15 minutes.
Mass Spectrometry Settings (MRM Mode):
Detection relies on the neutral loss of fatty acids or the ammonium adducts
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | ID Logic |
| DG 16:0/16:1 | 584.5 | 311.3 | Loss of 16:1 acyl chain |
| DG 16:0/16:1 | 584.5 | 313.3 | Loss of 16:0 acyl chain |
| d5-DG IS | 575.5 | 269.2 | Internal Standard Ref |
Note: The "neutral loss" of the fatty acid + ammonia is a common fragmentation pathway in positive mode.
Experimental Workflow: Validating Signaling Roles
To prove DG 16:0/16:1 causality in a biological system, follow this "Self-Validating" workflow.
Figure 2: Experimental Workflow. A stepwise approach to link metabolic perturbation (SCD1 activity) to lipid accumulation and downstream signaling dysfunction.
Causality Check (The "SCD1 Inhibitor" Control)
To confirm that observed effects are due to 16:0/16:1 and not general lipid overload:
-
Treat cells/animals with an SCD1 inhibitor (e.g., A939572).
-
Prediction: This should specifically deplete DG 16:0/16:1 while potentially elevating DG 16:0/16:0.
-
Outcome: If insulin signaling restores despite high total lipids, the 16:1 moiety in the DAG is the specific pathogenic driver.
References
-
Roles of diacylglycerols and ceramides in hepatic insulin resistance. Source: National Institutes of Health (PMC) [Link]
-
A Membrane-Bound Diacylglycerol Species Induces PKCϵ-Mediated Hepatic Insulin Resistance. Source: Cell Metabolism (PubMed) [Link]
-
Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. Source: Journal of Biochemistry (PubMed) [Link]
-
Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting. Source: MDPI (Foods) [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids. Source: Agilent Technologies Application Note [Link]
Sources
- 1. Fatty acids in the de novo lipogenesis pathway and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 16:0/16:1 DAG (1-Palmitoyl-2-Palmitoleoyl-sn-Glycerol) as a PKC Activator
Topic: 16:0/16:1 DAG as a Protein Kinase C (PKC) Activator Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a rigorous technical analysis of 1-palmitoyl-2-palmitoleoyl-sn-glycerol (16:0/16:1 DAG) , a specific diacylglycerol species containing palmitic acid (16:0) at the sn-1 position and palmitoleic acid (16:1, cis-9) at the sn-2 position. While often overshadowed by the standard 1-palmitoyl-2-oleoyl-sn-glycerol (SAG), 16:0/16:1 DAG represents a distinct, physiologically relevant activator linked to de novo lipogenesis and metabolic signaling (lipokine pathways).
This document details the physicochemical properties, activation mechanisms, and validated experimental protocols required to use 16:0/16:1 DAG effectively in Protein Kinase C (PKC) assays. It emphasizes the critical necessity of Phosphatidylserine (PS) co-presentation and proper lipid micelle formulation to avoid common experimental artifacts.
Molecular Profile & Physicochemical Properties
16:0/16:1 DAG is a neutral lipid acting as a second messenger. Its activation potential is defined by the specific geometry of its acyl chains.
| Property | Specification |
| IUPAC Name | This compound |
| Formula | C |
| Molecular Weight | ~566.9 g/mol |
| sn-1 Chain | Palmitic Acid (16:0) - Saturated, provides membrane anchoring stability. |
| sn-2 Chain | Palmitoleic Acid (16:1n-7) - Monounsaturated, provides the "kink" necessary for membrane disorder. |
| Solubility | Insoluble in water; soluble in Chloroform, Ethanol, DMSO. |
| Physiological Role | Product of PLC hydrolysis; intermediate in de novo synthesis; specific substrate for DGK |
The "Cone Shape" Hypothesis
PKC activation depends on the physical state of the membrane. Saturated DAGs (16:0/16:0) are poor activators because they pack too tightly (cylindrical shape). The cis-double bond in the 16:1 chain of 16:0/16:1 DAG creates a "kink," imparting a cone shape to the molecule. This geometry increases lipid bilayer spacing (negative curvature stress), creating a hydrophobic pocket that facilitates the insertion of the PKC C1 domain [2].
Mechanistic Framework: The C1 Domain Docking Event
The activation of Conventional (cPKC:
-
Cytosolic Autoinhibition: In the absence of DAG, the PKC pseudosubstrate region blocks the catalytic site.
-
Membrane Recruitment:
-
cPKC: Ca
binds the C2 domain, targeting the enzyme to anionic phospholipids (PS/PIP ) in the plasma membrane. -
nPKC: Recruited directly by high-affinity DAG binding.
-
-
The Stereospecific Lock: The C1 domain docks onto the DAG/PS complex. The 16:0/16:1 DAG headgroup forms hydrogen bonds with conserved Glycine and Glutamine residues in the C1 domain, while the acyl chains intercalate into the membrane.
-
Activation: This high-affinity membrane binding pulls the pseudosubstrate out of the catalytic pocket, enabling substrate phosphorylation.
Visualization: PKC Activation Pathway
Figure 1: Signal transduction pathway showing the generation of 16:0/16:1 DAG and subsequent PKC recruitment.[1][2]
Experimental Best Practices: Handling & Delivery
Critical Failure Point: Adding DAG dissolved in DMSO directly to an aqueous buffer often results in precipitation or the formation of non-bioavailable oil droplets. PKC requires DAG to be presented in a phospholipid bilayer or micelle context .[3]
The "Mixed Micelle" System
For in vitro kinase assays, 16:0/16:1 DAG must be co-sonicated with Phosphatidylserine (PS).
-
Molar Ratio: 4:1 (PS:DAG) is the standard physiological mimic.
-
Detergent: Triton X-100 (0.03% final) helps form mixed micelles that are accessible to the enzyme.
Protocol 1: In Vitro PKC Kinase Assay (Mixed Micelle Method)
Objective: Measure PKC activity using 16:0/16:1 DAG as the activator. Reagents:
-
16:0/16:1 DAG (Avanti Polar Lipids or equivalent).
-
Phosphatidylserine (Brain or Synthetic 16:0/18:1 PS).
-
Recombinant PKC isozyme (e.g., PKC
or PKC ). -
Substrate peptide (e.g., Histone H1 or PKC-specific peptide).
-
[
- P]ATP or Fluorescent ATP analog.
Step-by-Step Workflow:
-
Lipid Preparation (The Dry Film):
-
In a glass tube, combine PS and 16:0/16:1 DAG in chloroform to achieve a molar ratio of 80 mol% PS / 20 mol% DAG.
-
Example: 40
g PS + 3.5 g DAG. -
Evaporate solvent under a gentle stream of Nitrogen (N
) to prevent oxidation. -
Checkpoint: Ensure a thin, translucent film forms at the bottom of the tube.
-
-
Micelle Formation:
-
Resuspend the lipid film in Lipid Resuspension Buffer (20 mM HEPES pH 7.4, 0.3% Triton X-100).
-
Vortex vigorously for 1 min.
-
Sonicate in a bath sonicator for 5–10 min until the solution is clear (indicates small micelle formation).
-
-
Reaction Assembly:
-
Prepare Reaction Mix (50
L final):-
20 mM HEPES, pH 7.4
-
10 mM MgCl
-
0.5 mM CaCl
(Required for cPKC; omit for nPKC) -
10
L Lipid Micelles (from step 2) -
20
M Peptide Substrate -
10-50 ng Recombinant PKC
-
-
Initiate reaction by adding ATP Mix (100
M cold ATP + 1 Ci [ - P]ATP).
-
-
Incubation & Termination:
-
Incubate at 30°C for 10–20 minutes.
-
Stop reaction by spotting onto P81 phosphocellulose paper (binds basic peptides) or adding SDS-PAGE sample buffer.
-
Visualization: Lipid Micelle Preparation Workflow
Figure 2: Critical workflow for generating bioavailable lipid micelles.
Protocol 2: Cellular Translocation Assay
Objective: Visualize the recruitment of PKC to the plasma membrane in live cells.
System: HeLa or CHO cells expressing GFP-PKC
-
Cell Preparation:
-
Plate cells on glass-bottom confocal dishes.
-
Transfect with GFP-PKC construct 24h prior.
-
-
DAG Delivery (Complexing Method):
-
Challenge: DAG is hydrophobic and won't disperse in media.
-
Solution: Prepare a 10x stock of 16:0/16:1 DAG in DMSO.
-
Dilute this stock 1:1 into a 2% BSA (Fatty Acid Free) solution in PBS. Vortex immediately. The BSA acts as a carrier.
-
Add this complex to the cell media (Final DAG conc: 10–50
M).
-
-
Imaging:
-
Capture baseline images (GFP should be cytosolic).
-
Add DAG/BSA complex.
-
Capture images every 30s for 10 min.
-
Result: GFP signal should accumulate at the plasma membrane and Golgi.
-
Data Analysis & Interpretation
When analyzing results, compare 16:0/16:1 DAG against controls.
| Condition | Expected Result (cPKC) | Interpretation |
| No Lipid | Basal Activity (<5%) | Enzyme is autoinhibited. |
| PS Only | Low Activity (~10-20%) | PS provides electrostatic surface but no C1 docking. |
| PS + 16:0/16:0 DAG | Moderate Activity | Saturated chains bind C1 poorly (steric hindrance). |
| PS + 16:0/16:1 DAG | High Activity (100%) | Optimal cone shape drives high-affinity C1 docking. |
| PMA (Phorbol Ester) | Super-Maximal (>120%) | Pharmacological clamp; resistant to metabolism. |
Troubleshooting Note: If 16:0/16:1 DAG fails to activate, check the sonication step . Cloudy lipid preps indicate large multilamellar vesicles (MLVs) which trap the DAG inside, making it inaccessible to the enzyme. You need Small Unilamellar Vesicles (SUVs) or mixed micelles (clear solution).
References
-
Shulga, Y. V., et al. (2011). "Diacylglycerol Kinase Delta Specificity." Journal of Lipid Research. Specificity of DGK isoforms for 16:0/16:1 species.
-
Newton, A. C. (2018). "Protein kinase C: perfectly balanced." Critical Reviews in Biochemistry and Molecular Biology. Comprehensive review of PKC activation mechanisms.
-
Carrasco, S., & Merida, I. (2007). "Diacylglycerol, when simplicity becomes complex." Trends in Biochemical Sciences. Discusses DAG species specificity.
-
Avanti Polar Lipids. "16:0-16:1 DG Product Page." Technical specifications and solubility data.
-
Giorgione, J., et al. (2006). "Protein Kinase C Activation by Diacylglycerol." Methods in Molecular Biology. Standard protocols for mixed micelle assays.
Sources
Natural occurrence of 16:0/16:1 DAG in mammalian tissues
An In-Depth Technical Guide to the Natural Occurrence of 16:0/16:1 Diacylglycerol in Mammalian Tissues
Authored by a Senior Application Scientist
Abstract
Diacylglycerols (DAGs) are critical lipid second messengers that modulate a vast array of cellular processes, most notably through the activation of protein kinase C (PKC) isoforms.[1] Among the myriad of DAG species, the 1-palmitoyl-2-palmitoleoyl-sn-glycerol (16:0/16:1 DAG) has garnered significant attention due to its prevalence and its emerging roles in metabolic regulation and disease pathogenesis. This technical guide provides an in-depth exploration of the natural occurrence of 16:0/16:1 DAG in mammalian tissues, detailing its biosynthetic origins, its function as a signaling hub, and its implications in health and disease. Furthermore, we present validated, field-proven methodologies for the precise extraction, identification, and quantification of this specific DAG species, offering researchers a robust framework for their investigations.
Introduction: The Significance of DAG Molecular Species
The cellular pool of diacylglycerol is not a homogenous entity but rather a complex mixture of molecular species, each defined by the fatty acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone.[2] This structural diversity is not trivial; it is a fundamental determinant of a DAG molecule's function, influencing its subcellular localization, metabolic fate, and affinity for downstream effector proteins.[3] The 16:0/16:1 DAG, containing a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated palmitoleic acid (16:1) at the sn-2 position, is a product of both de novo lipogenesis and phospholipid remodeling. Its abundance is tightly linked to the activity of Stearoyl-CoA Desaturase (SCD), a critical enzyme in fatty acid metabolism.[4] Understanding the biology of 16:0/16:1 DAG is therefore essential for dissecting complex signaling networks and their dysregulation in metabolic diseases and cancer.[5][6]
Biosynthesis and Metabolic Fate of 16:0/16:1 DAG
The cellular concentration of 16:0/16:1 DAG is dynamically regulated by the interplay of several metabolic pathways. The two primary routes for its generation are the de novo synthesis pathway (Kennedy pathway) and the hydrolysis of membrane phospholipids.
The Role of Stearoyl-CoA Desaturase (SCD)
The synthesis of the 16:1 (palmitoleate) acyl chain is the rate-limiting step in the formation of 16:0/16:1 DAG. This is catalyzed by Stearoyl-CoA Desaturase (SCD), an endoplasmic reticulum-bound enzyme that introduces a double bond into saturated fatty acids.[7] Specifically, SCD converts palmitoyl-CoA (16:0) into palmitoleoyl-CoA (16:1).[4] The ratio of 16:1 to 16:0 in tissues is often used as a surrogate marker for SCD activity.[8] This enzymatic step is a critical control point, as altered SCD expression is linked to obesity, insulin resistance, and hepatic steatosis.[4]
De Novo Synthesis (The Kennedy Pathway)
In this pathway, glycerol-3-phosphate (G3P) is sequentially acylated.
-
Glycerol-3-phosphate acyltransferase (GPAT) esterifies a fatty acyl-CoA (commonly a saturated one like 16:0-CoA) to the sn-1 position, forming lysophosphatidic acid (LPA).
-
1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) then esterifies a second fatty acyl-CoA (in this case, 16:1-CoA) to the sn-2 position, yielding phosphatidic acid (PA), specifically PA (16:0/16:1).[9]
-
Phosphatidic acid phosphatase (PAP), such as the lipin enzymes, dephosphorylates PA to produce 1,2-diacyl-sn-glycerol, yielding 16:0/16:1 DAG.[10]
This newly synthesized DAG can then be utilized for the synthesis of triacylglycerol (TAG) by diacylglycerol O-acyltransferase (DGAT) or for phospholipid synthesis, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[9]
Phospholipid Hydrolysis
A major source of signaling DAG is the enzymatic cleavage of membrane phospholipids.
-
Phospholipase C (PLC): Upon receptor stimulation, PLC isoforms hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), generating DAG and inositol 1,4,5-trisphosphate (IP3). While the DAG from this pathway is typically enriched in arachidonic acid (20:4), PLC can also act on other phospholipids.[1]
-
Phospholipase D (PLD) and PAP: This two-step pathway involves PLD hydrolyzing PC to generate PA, which is then converted to DAG by PAP. This route can produce a sustained pool of DAG and is a significant source of monounsaturated species like 16:0/16:1.[10]
-
Sphingomyelin Synthase-related protein (SMSr): Recent evidence suggests SMSr can generate DAG, including SFA/MUFA-containing species like 16:0/16:1, via the hydrolysis of glycerophospholipids like PC and PE, independent of ceramide.[11]
Signaling Function: Activation of Protein Kinase C
The best-characterized role of DAG is the allosteric activation of PKC enzymes.[12] Upon generation, DAG remains in the inner leaflet of the plasma membrane, where it recruits PKC isoforms from the cytosol. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase.[1][12]
While it was once thought that DAG's role was generic, evidence suggests that different DAG molecular species can elicit distinct signaling outputs, partly by differentially activating various PKC isoforms.[2][3] For instance, the specific fatty acid composition can influence the biophysical properties of the membrane, which in turn affects PKC recruitment and activity.[3] The sustained production of monounsaturated DAGs, such as 16:0/16:1, from PC hydrolysis is thought to mediate long-term cellular responses, in contrast to the transient signals from PIP2-derived DAG.[3] Hyperglycemia in diabetic states can increase the de novo synthesis of DAG, leading to chronic PKC activation and contributing to vascular complications.[5]
Analytical Methodologies for 16:0/16:1 DAG Quantification
Accurate quantification of specific DAG species from complex biological matrices is challenging due to their low abundance, rapid metabolism, and the presence of structural isomers.[13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Data Summary: Reported Occurrence
The presence and relative abundance of 16:0/16:1 DAG and related lipids vary across different tissues and pathological states.
| Lipid Species | Context | Observation | Reference(s) |
| PC (16:0/16:1) | Pancreatic Cancer | Upregulated in patient serum | [14] |
| PC (16:0/16:1) | Macrophages | Preferentially formed from palmitoleic acid, mediates anti-inflammatory effects | [15][16] |
| PA (16:0/16:1) | Mammalian Cells | Produced by phospholipase D (PLD) hydrolysis of PC | [10] |
| DAG (16:0/16:1) | Yeast | Abundant DAG species under standard growth conditions | [17] |
| TAG (containing 16:0 & 16:1) | Diatoms | High abundance, especially under nitrogen-deplete conditions | [18] |
Experimental Protocol: Lipid Extraction and LC-MS/MS Analysis
This protocol provides a robust workflow for the extraction and quantification of DAGs from mammalian tissue. The causality behind this multi-step process is to first efficiently extract all lipids, then isolate the less polar DAGs, and finally analyze them with high sensitivity and specificity.
Step 1: Tissue Homogenization & Lipid Extraction (Modified Folch Method)
-
Rationale: The chloroform/methanol solvent system is a classic choice that effectively solubilizes both polar and non-polar lipids from tissues, ensuring a comprehensive extraction.[19][20] The addition of a saline solution forces a phase separation, partitioning lipids into the lower chloroform phase and water-soluble contaminants into the upper aqueous phase.
-
Protocol:
-
Accurately weigh ~50 mg of frozen mammalian tissue and transfer to a glass tube.
-
Add an appropriate internal standard (e.g., a deuterated or odd-chain DAG standard) to correct for extraction losses and ionization variability.
-
Add 4 mL of HPLC-grade methanol followed by 8 mL of HPLC-grade chloroform for a final ratio of 2:1 Chloroform:Methanol.
-
Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue fragments remain.
-
Add 3 mL of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Step 2: Isolation of DAG Fraction (Optional but Recommended)
-
Rationale: While direct analysis is possible, complex extracts can cause ion suppression in the mass spectrometer. A solid-phase extraction (SPE) or thin-layer chromatography (TLC) step can enrich the DAG fraction, improving sensitivity and reducing matrix effects.[21][22]
-
Protocol (SPE):
-
Condition a silica SPE cartridge with a non-polar solvent (e.g., hexane).
-
Re-dissolve the dried lipid extract in a small volume of a suitable solvent (e.g., isooctane/ethyl acetate).[22]
-
Load the sample onto the SPE cartridge.
-
Wash with a low-polarity solvent to elute highly non-polar lipids like cholesterol esters.
-
Elute the DAG and TAG fraction with a solvent of intermediate polarity (e.g., isooctane/ethyl acetate 75:25).[22]
-
Dry the eluted fraction under nitrogen.
-
Step 3: Derivatization (Critical for Isomer Stability)
-
Rationale: The 1,2- and 1,3-DAG regioisomers can interconvert via acyl migration, especially on silica surfaces or in certain solvents.[23] Derivatizing the free hydroxyl group on the glycerol backbone prevents this migration, ensuring that the analysis reflects the endogenous isomeric state. Derivatization can also improve chromatographic separation and ionization efficiency.[13][23]
-
Protocol (Example using 2,4-difluorophenyl isocyanate):
-
Re-dissolve the dried DAG fraction in an anhydrous solvent like acetonitrile.
-
Add the derivatizing agent (e.g., 2,4-difluorophenyl isocyanate) and a catalyst (e.g., pyridine).
-
Incubate at room temperature or with gentle heating as required by the specific reagent.
-
Quench the reaction and dry the sample. Reconstitute in the initial LC mobile phase for analysis.
-
Step 4: LC-MS/MS Analysis
-
Rationale: Normal-phase LC is excellent for separating lipid classes and regioisomers, while reversed-phase LC separates lipids based on acyl chain length and unsaturation.[13][23] Tandem mass spectrometry (MS/MS) provides specificity by monitoring a characteristic fragmentation of the derivatized DAG, such as a neutral loss of the derivative tag.
-
Parameters:
-
Column: A normal-phase silica column or a reversed-phase C18 column.
-
Mobile Phase: Gradient elution is typically used. For normal-phase, a hexane/isopropanol gradient might be used. For reversed-phase, a methanol/acetonitrile/water gradient with an additive like ammonium acetate is common.[13]
-
Ionization: Electrospray Ionization (ESI) in positive mode is standard.
-
MS Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss scanning. For the 2,4-difluorophenyl urethane derivative, a constant neutral loss of 190.1 Da can be used for selective detection.[23] The specific precursor ion for 16:0/16:1 DAG would be calculated based on its molecular weight plus the derivative and an adduct (e.g., [M+NH4]+).
-
Conclusion for the Field
The 16:0/16:1 DAG species is a key node in the intersection of lipid metabolism and cellular signaling. Its synthesis is intrinsically linked to SCD1 activity, a major therapeutic target in metabolic disease. As a second messenger, it participates in the sustained activation of signaling cascades, including the PKC pathway, with profound physiological consequences. For researchers in metabolic disease, oncology, and cell signaling, the ability to accurately measure this specific DAG is paramount. The methodologies outlined in this guide provide a self-validating system, from extraction to detection, that ensures the scientific integrity of the data. By understanding the nuances of 16:0/16:1 DAG biology and employing rigorous analytical techniques, the scientific community can further unravel its role in mammalian physiology and develop novel therapeutic strategies targeting this critical lipid mediator.
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Murphy, R. C., & Axelsen, P. H. (2011). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. Methods in Molecular Biology, 721, 1-10. [Link]
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Goni, F. M., & Alonso, A. (2000). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 17(2), 61-70. [Link]
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Li, Y., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1033809. [Link]
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Han, X., & Gross, R. W. (2001). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Analytical Biochemistry, 295(1), 88–100. [Link]
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Shulga, Y. V., et al. (2004). Association of diacylglycerol kinase ζ with protein kinase C α. The Journal of Cell Biology, 167(5), 929–938. [Link]
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Hama, K., & Hara, T. (2024). The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol. Biochemical Society Transactions. [Link]
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Hamilton, M. L., et al. (2015). Overexpression of an endogenous type 2 diacylglycerol acyltransferase in the marine diatom Phaeodactylum tricornutum enhances lipid production and omega-3 long-chain polyunsaturated fatty acid content. Biotechnology for Biofuels, 8(1), 1-16. [Link]
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Murphy, R. C., et al. (2010). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Analytical Biochemistry, 401(1), 97–107. [Link]
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Med School. (2025). Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus. YouTube. [Link]
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Perreault, M., & Marette, A. (2001). Saturated, but not n-6 polyunsaturated, fatty acids induce insulin resistance: role of intramuscular accumulation of lipid metabolites. Journal of Applied Physiology, 91(1), 169-178. [Link]
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SMPDB. (2017). De Novo Triacylglycerol Biosynthesis TG(16:0/16:1(9Z)/20:1(11Z)). Small Molecule Pathway Database. [Link]
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Hama, K., et al. (2018). Sphingomyelin synthase-related protein generates diacylglycerol via the hydrolysis of glycerophospholipids in the absence of ceramide. Journal of Biological Chemistry, 293(21), 8123–8136. [Link]
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Flowers, M. T., et al. (2011). Modulation of palmitate-induced endoplasmic reticulum stress and apoptosis in pancreatic β-cells by stearoyl-CoA desaturase and Elovl6. American Journal of Physiology-Endocrinology and Metabolism, 300(4), E632-E643. [Link]
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Cheng, C., et al. (2022). Lipid Metabolism in Oncology: Why It Matters, How to Research, and How to Treat. Metabolites, 12(3), 227. [Link]
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Mu, H., & Hoy, C. E. (2000). Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. Journal of the American Oil Chemists' Society, 77(10), 1049-1056. [Link]
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Devaiah, S. P., et al. (2012). Levels of Arabidopsis thaliana Leaf Phosphatidic Acids, Phosphatidylserines, and Most Trienoate-Containing Polar Lipid Molecular Species Increase during the Dark Period of the Diurnal Cycle. Frontiers in Plant Science, 3. [Link]
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Hama, K., et al. (2018). Sphingomyelin synthase-related protein generates diacylglycerol via the hydrolysis of glycerophospholipids in the absence of ceramide. Journal of Biological Chemistry, 293(21), 8123–8136. [Link]
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Kim, Y. J., et al. (2011). Phosphatidylinositol synthesis at the endoplasmic reticulum. Traffic, 12(10), 1435–1443. [Link]
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Ntambi, J. M., & Miyazaki, M. (2004). Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism. Current Opinion in Lipidology, 15(3), 289-295. [Link]
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Ferreira, T., & Small, D. M. (2016). Similarities and differences between PA and DAG in budding yeast. Traffic, 17(10), 1101–1114. [Link]
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Watts, J. L., & Browse, J. (2002). Fatty acid synthesis and lipid metabolism in the C. elegans gonad. The Plant Journal, 31(6), 723-731. [Link]
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Niu, Y. F., et al. (2013). Inventory of Fatty Acid Desaturases in the Pennate Diatom Phaeodactylum tricornutum. Marine Drugs, 11(11), 4437–4458. [Link]
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Kelly, A. A., & Dörmann, P. (2016). Probing Arabidopsis Chloroplast Diacylglycerol Pools by Selectively Targeting Bacterial Diacylglycerol Kinase to Suborganellar Membranes. Plant Physiology, 172(3), 1500–1513. [Link]
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Dobrzyn, P., & Dobrzyn, A. (2023). Role of Stearoyl-CoA Desaturase 1 in Cardiovascular Physiology. International Journal of Molecular Sciences, 24(6), 5431. [Link]
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MMPC. (2013). Tissue TG & TC Protocol. Mouse Metabolic Phenotyping Centers. [Link]
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Zhou, L., et al. (2020). Differences in lipidomics may be potential biomarkers for early diagnosis of pancreatic cancer. Brazilian Journal of Medical and Biological Research, 53(8). [Link]
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Ivanova, P. T., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 999. [Link]
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Bates, P. D., & Browse, J. (2012). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Frontiers in Plant Science, 3. [Link]
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Bates, P. D., & Browse, J. (2012). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Frontiers in Plant Science, 3. [Link]
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Okumura, K., et al. (1998). Simultaneous quantitation of ceramides and 1,2-diacylglycerol in tissues by Iatroscan thin-layer chromatography–flame-ionization detection. Lipids, 33(5), 529–532. [Link]
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Wang, Y., et al. (2024). Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting. Metabolites, 14(1), 54. [Link]
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Ghandour, R. A., et al. (2025). Phosphatidylcholine-bound palmitoleic acid: A bioactive key to unlocking macrophage anti-inflammatory functions. Journal of Biological Chemistry. [Link]
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Wang, Q., et al. (2021). An imbalanced ratio between PC(16:0/16:0) and LPC(16:0) revealed by lipidomics supports the role of the Lands' cycle in ischemic brain injury. Journal of Neurochemistry, 157(6), 2099-2113. [Link]
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Piraquive, J., et al. (2024). Fecal Dysosmobacter spp. concentration is linked to plasma lipidome in insulin-resistant individuals with overweight. Gut Microbes, 16(1), 2321473. [Link]
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Butler, L. M., et al. (2013). Lipids and cancer: emerging roles in pathogenesis, diagnosis and therapeutic intervention. Advanced Drug Delivery Reviews, 65(1), 1-5. [Link]
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Hanamatsu, H., et al. (2014). Distribution of 16:1 fatty acids between phospholipids. Journal of Lipid Research, 55(9), 1974–1985. [Link]
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Piraquive, J., et al. (2024). Fecal Dysosmobacter spp. concentration is linked to plasma lipidome in insulin-resistant individuals with overweight, obesity. bioRxiv. [Link]
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Ghandour, R. A., et al. (2025). Phosphatidylcholine-bound palmitoleic acid: A bioactive key to unlocking macrophage anti-inflammatory functions. Journal of Biological Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols: A Researcher's Guide to Delivering 16:0/16:1 Diacylglycerol (DAG) to Cell Cultures
Introduction: The Significance of 16:0/16:1 DAG in Cellular Signaling
Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, regulating processes from cell growth and differentiation to apoptosis. The specific isomeric form, such as 1-palmitoyl-2-palmitoleoyl-sn-glycerol (16:0/16:1 DAG), possesses distinct biological activities due to the unique properties conferred by its fatty acid constituents. This particular DAG species, containing a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated palmitoleic acid (16:1) at the sn-2 position, is a key intermediate in phospholipid metabolism and has been implicated in the activation of protein kinase C (PKC) and other signaling cascades.[1][2][3]
The inherent hydrophobicity of DAGs presents a significant challenge for their direct application to aqueous cell culture media.[4] Therefore, robust and reproducible protocols are essential for the effective delivery of 16:0/16:1 DAG to cultured cells to study its downstream effects. This guide provides an in-depth analysis of the principles behind various delivery methods and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Principles of Lipid Delivery to Cultured Cells
The successful delivery of hydrophobic molecules like 16:0/16:1 DAG into cells hinges on overcoming their poor aqueous solubility. The primary goal is to create a stable dispersion in the culture medium that facilitates cellular uptake without inducing cytotoxicity. Several strategies have been developed to achieve this, each with its own advantages and considerations.[5][6]
The main approaches for delivering lipids to cells in culture can be categorized as follows:
-
Solvent-Based Delivery: This method involves dissolving the lipid in a water-miscible organic solvent, which is then diluted into the culture medium.[4] While straightforward, care must be taken to minimize solvent-induced cytotoxicity.[4]
-
Carrier-Mediated Delivery: Lipids can be complexed with carrier molecules, such as bovine serum albumin (BSA) or cyclodextrins, to enhance their solubility and facilitate delivery.[4][6][7]
-
Liposomal Delivery: Encapsulating lipids within liposomes, which are microscopic vesicles composed of a lipid bilayer, provides a biocompatible method for cellular delivery.[8][9]
The choice of method depends on the specific experimental goals, cell type, and the required concentration of 16:0/16:1 DAG.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for preparing and delivering 16:0/16:1 DAG to cell cultures, highlighting the key decision points for selecting a delivery method.
Caption: General workflow for 16:0/16:1 DAG delivery to cell cultures.
Detailed Application Notes and Protocols
This section provides step-by-step protocols for three common methods of delivering 16:0/16:1 DAG to cell cultures. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Direct Delivery Using an Organic Solvent
This is the most direct method but requires careful control of the final solvent concentration to avoid cytotoxicity. Ethanol and DMSO are common choices.[4]
Causality Behind Experimental Choices:
-
Choice of Solvent: Ethanol and DMSO are chosen for their miscibility with water and their ability to dissolve lipids. However, they can affect cell signaling pathways independently, so their final concentration must be kept to a minimum, typically below 0.1-0.5%.[4]
-
Vortexing/Sonication: These steps are critical to ensure the rapid and uniform dispersion of the DAG-solvent mixture into the aqueous culture medium, preventing the formation of large, cytotoxic lipid aggregates.
Step-by-Step Methodology:
-
Prepare a 10-20 mM stock solution of 16:0/16:1 DAG in high-purity ethanol or DMSO. Ensure the DAG is fully dissolved. This stock can be stored at -20°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
Warm the cell culture medium and the DAG stock solution to 37°C. This helps to prevent precipitation of the lipid upon dilution.
-
Dilute the DAG stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution dropwise while vortexing or gently swirling the medium to ensure rapid dispersion.
-
Immediately apply the DAG-containing medium to your cells.
-
Control Experiment: Prepare a vehicle control by adding the same volume of the organic solvent to the culture medium without the DAG.
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Final Solvent Concentration | < 0.5% (v/v) | Cell-type dependent; determine the maximum tolerable concentration for your cells. |
| Final DAG Concentration | 1 - 100 µM | The optimal concentration should be determined empirically through a dose-response experiment. |
| Incubation Time | Varies (minutes to hours) | Dependent on the specific cellular response being investigated. |
Protocol 2: Carrier-Mediated Delivery Using Bovine Serum Albumin (BSA)
BSA is a natural carrier of fatty acids and other lipids in the blood and is commonly used to deliver hydrophobic molecules to cells in culture in a physiologically relevant manner.[4][6] Fatty acid-free BSA is essential for this application to ensure that the binding sites are available for the 16:0/16:1 DAG.
Causality Behind Experimental Choices:
-
Fatty Acid-Free BSA: Using fatty acid-free BSA is critical to ensure that the binding capacity of the albumin is available for the exogenous 16:0/16:1 DAG and not already occupied by other lipids.[10]
-
Molar Ratio of DAG to BSA: The ratio of DAG to BSA can influence the delivery efficiency and cellular response. A molar ratio of 2:1 to 6:1 (lipid:BSA) is a common starting point.[11]
-
Incubation at 37°C: This step facilitates the complexation of DAG with BSA, allowing the hydrophobic fatty acid chains of the DAG to bind to the hydrophobic pockets of the albumin protein.[10]
Step-by-Step Methodology:
-
Prepare a stock solution of 16:0/16:1 DAG in an organic solvent (e.g., chloroform or ethanol) as described in Protocol 1.
-
Aliquot the desired amount of the DAG stock solution into a sterile glass tube.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube. This step is crucial to remove the organic solvent before adding the aqueous BSA solution.
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).
-
Add the BSA solution to the lipid film and incubate at 37°C for 30-60 minutes with gentle agitation (e.g., on a shaker). [10] This allows the DAG to complex with the BSA.
-
The DAG:BSA complex is now ready to be diluted into your cell culture medium to the desired final concentration.
-
Control Experiment: Prepare a BSA-only control by following the same procedure but without adding the DAG.
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Molar Ratio (DAG:BSA) | 2:1 to 6:1 | The optimal ratio may need to be determined experimentally. |
| Final BSA Concentration | 0.1 - 1% (w/v) | Higher concentrations may affect cell growth and should be tested. |
| Final DAG Concentration | 1 - 100 µM | Titrate to find the optimal concentration for your experiment. |
Protocol 3: Enhanced Solubilization with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, making them excellent carriers for lipophilic molecules.[7][12] Beta-cyclodextrins (β-CD) and their derivatives, such as methyl-β-cyclodextrin (MβCD), are commonly used.[12]
Causality Behind Experimental Choices:
-
Hydrophobic Cavity: The nonpolar interior of the cyclodextrin molecule encapsulates the hydrophobic fatty acid chains of the 16:0/16:1 DAG, while the polar exterior allows the complex to be soluble in the aqueous culture medium.[13]
-
Stirring/Sonication: These actions provide the necessary energy to facilitate the inclusion of the DAG molecule into the cyclodextrin cavity, forming a stable complex.
Step-by-Step Methodology:
-
Prepare a stock solution of 16:0/16:1 DAG in an organic solvent as described in Protocol 1.
-
Prepare a stock solution of β-cyclodextrin or a derivative (e.g., 10-50 mM) in serum-free medium or PBS.
-
Add the DAG stock solution dropwise to the cyclodextrin solution while vigorously stirring or sonicating. The ratio of DAG to cyclodextrin will need to be optimized, but a 1:10 to 1:20 molar ratio is a good starting point.
-
Continue to stir or sonicate the mixture until the solution becomes clear, indicating the formation of the inclusion complex. This may take 30-60 minutes.
-
The DAG-cyclodextrin complex can now be sterile-filtered and added to the cell culture medium.
-
Control Experiment: Prepare a cyclodextrin-only control by adding the same concentration of cyclodextrin to the culture medium.
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Molar Ratio (DAG:Cyclodextrin) | 1:10 to 1:20 | Optimization is key for efficient complexation. |
| Final Cyclodextrin Concentration | 1 - 10 mM | High concentrations can be cytotoxic by extracting cholesterol from cell membranes. |
| Final DAG Concentration | 1 - 100 µM | Determine the optimal concentration for your specific application. |
Signaling Pathway of 16:0/16:1 DAG
16:0/16:1 DAG primarily functions as a second messenger to activate Protein Kinase C (PKC). This activation initiates a cascade of downstream signaling events that regulate a variety of cellular processes.
Caption: Simplified signaling cascade initiated by 16:0/16:1 DAG.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your experiments, it is essential to incorporate self-validating measures into your protocols.
-
Purity of 16:0/16:1 DAG: Always use high-purity 16:0/16:1 DAG. The presence of other lipid species can lead to off-target effects. Verify the purity by appropriate analytical methods if necessary.
-
Confirmation of Delivery: While direct measurement of intracellular DAG levels can be complex, you can infer successful delivery by measuring a known downstream event, such as the phosphorylation of a specific PKC substrate.
-
Cytotoxicity Assays: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your experiments to ensure that the observed effects are not due to cell death induced by the delivery vehicle or the DAG itself.
-
Appropriate Controls: The inclusion of vehicle controls (solvent, BSA, or cyclodextrin alone) is non-negotiable to distinguish the specific effects of 16:0/16:1 DAG from any effects of the delivery system.
By adhering to these principles and protocols, researchers can confidently and effectively deliver 16:0/16:1 DAG to cell cultures, enabling the elucidation of its precise roles in cellular signaling and physiology.
References
-
ResearchGate. (2015, November 20). How to prepare different lipid conditions for cell culture experiments? Retrieved from [Link]
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ResearchGate. (2021, October 23). How can I make a phospholipid solution for physiological delivery to treat cells in cell culture? Retrieved from [Link]
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Cao, Y., et al. (2024). Improved solubility and bioavailability of cyclolinopeptides by diacylglycerol in the β-cyclodextrin Pickering emulsions. Food Chemistry, 455, 141553. Retrieved from [Link]
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Lipids in Cell Culture Media. (n.d.). GE Healthcare Life Sciences. Retrieved from [Link]
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Williamson, K. C., et al. (2022). Diacylglycerol Kinase A Is Essential for Polymyxin Resistance Provided by EptA, MCR-1, and Other Lipid A Phosphoethanolamine Transferases. mBio, 13(1), e03569-21. Retrieved from [Link]
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Lipids in cell culture media. (2020, March 31). Cytiva. Retrieved from [Link]
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Tenchov, R., et al. (2023). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Pharmaceutics, 15(7), 1818. Retrieved from [Link]
-
Tincu, R., et al. (2022). Novel Bovine Serum Albumin-Decorated–Nanostructured Lipid Carriers Able to Modulate Apoptosis and Cell-Cycle Response in Ovarian, Breast, and Colon Tumoral Cells. Pharmaceutics, 14(11), 2320. Retrieved from [Link]
-
Chen, Y.-L., & Hsu, C.-L. (2024). The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol. Biochemical Society Transactions, BST20230787. Retrieved from [Link]
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Daraee, H., et al. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 25(20), 4781. Retrieved from [Link]
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ResearchGate. (2019, December 11). How can I make a phospholipid solution in BSA to treat cell with phospholipids? Retrieved from [Link]
-
Wang, Y., et al. (2016). Bovine serum albumin nanoparticles as controlled release carrier for local drug delivery to the inner ear. Nanoscale Research Letters, 11(1), 35. Retrieved from [Link]
-
Devaiah, S. P., et al. (2012). Levels of Arabidopsis thaliana leaf phosphatidic acids, phosphatidylserines, and most trienoate-containing polar lipid molecular species are not affected in a T-DNA knockout mutant of a G-protein β-subunit. Frontiers in Plant Science, 3, 47. Retrieved from [Link]
-
Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72(20), 3931–3952. Retrieved from [Link]
-
The Eicosanoid Research Division @ IBGM. (n.d.). Phosphatidylcholine-bound palmitoleic acid. Retrieved from [Link]
-
Athenstaedt, K., et al. (2011). YPR139c/LOA1 encodes a novel lysophosphatidic acid acyltransferase associated with lipid droplets and involved in TAG homeostasis. Molecular Biology of the Cell, 22(22), 4371–4384. Retrieved from [Link]
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Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Nature Reviews Drug Discovery, 3(12), 1023–1035. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Liposome Preparation. Retrieved from [Link]
-
Research With Rutgers. (n.d.). Use of cyclodextrin to deliver lipids and to modulate apolipoprotein B- 100 production in HepG2 cells. Retrieved from [Link]
-
Botelho, S. C., et al. (2025). Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission. Nature Communications, 16(1), 1-18. Retrieved from [Link]
-
Carravieri, A., et al. (2022). Lipidomic Approaches towards Deciphering Glycolipids from Microalgae as a Reservoir of Bioactive Lipids. Marine Drugs, 20(2), 106. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). 16:0 DG 800816 1,2-dipalmitoyl-sn-glycerol. Retrieved from [Link]
-
Mourtzinos, I., & Goula, A. M. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. Molecules, 28(18), 6533. Retrieved from [Link]
-
YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Retrieved from [Link]
-
Trucillo, P., & Campardelli, R. (2022). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Processes, 10(11), 2277. Retrieved from [Link]
-
Rozengurt, E., et al. (1984). Diacylglycerol stimulates DNA synthesis and cell division in mouse 3T3 cells: role of Ca2+-sensitive phospholipid-dependent protein kinase. Proceedings of the National Academy of Sciences, 81(18), 5748-5752. Retrieved from [Link]
-
Igal, R. A., et al. (2001). Diacylglycerol generated in CHO cell plasma membrane by phospholipase C is used for triacylglycerol synthesis. Journal of Lipid Research, 42(1), 88-95. Retrieved from [Link]
-
ResearchGate. (n.d.). Sources of diacylglycerols (DAG) in the cell. Intracellularly, DAG is... Retrieved from [Link]
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Chen, Y.-L., & Hsu, C.-L. (2024). The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol. Biochemical Society Transactions. Retrieved from [Link]
-
Strijbis, K., et al. (2014). Quantitative Analysis of Cellular Diacylglycerol Content. Bio-protocol, 4(1), e1006. Retrieved from [Link]
-
Medina-Palomo, A., et al. (2023). Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis. iScience, 26(9), 107663. Retrieved from [Link]
-
Bates, P. D. (2016). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Plant & Cell Physiology, 57(5), 903–911. Retrieved from [Link]
-
ResearchGate. (2025, March 19). Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Retrieved from [Link]
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Solvent systems for dissolving 16:0/16:1 DAG for in vitro assays
Application Note & Protocol Guide: Solvent Systems for 16:0/16:1 DAG in In Vitro Assays
Abstract
1-palmitoyl-2-palmitoleoyl-sn-glycerol (16:0/16:1 DAG) is a bioactive lipid second messenger critical for the activation of Protein Kinase C (PKC) and other C1 domain-containing effectors.[1] However, its high lipophilicity (LogP > 6) and distinct acyl chain saturation profile make it prone to rapid precipitation in aqueous buffers, leading to erratic assay data. This guide provides three validated solvent systems for delivering 16:0/16:1 DAG: Mixed Micelles (for enzymatic assays), BSA Conjugation (for cell signaling), and Solvent Injection (for high-throughput screening), with a focus on maximizing bioavailability and minimizing solvent toxicity.
Physicochemical Profile & Solubility Strategy
Before attempting solubilization, it is critical to understand the physical constraints of 16:0/16:1 DAG. Unlike short-chain DAGs (e.g., diC8), which have moderate water solubility, 16:0/16:1 DAG is essentially insoluble in water.
| Property | Value / Characteristic | Implication for Assays |
| Molecular Weight | ~566.9 g/mol | Use this for molarity calculations (1 mg ≈ 1.76 µmol).[1] |
| LogP (Octanol/Water) | > 6.0 (Predicted) | Will immediately adhere to plastic/glass if not stabilized by a carrier. |
| Phase Transition | Liquid/Waxy Solid at RT | Requires heating (30–37°C) to fully disperse during preparation. |
| Oxidation Potential | Moderate (One double bond) | CRITICAL: Store stocks under Argon/Nitrogen; avoid vortexing vigorously in air. |
| Primary Solvents | Chloroform, Methanol, DMSO, Ethanol | Stock solutions must be organic; aqueous delivery requires a carrier. |
Protocol A: Mixed Micelles (Gold Standard for Enzymatic/Kinase Assays)
Best For: Cell-free kinase assays (e.g., PKC, PKD), biophysical binding studies. Mechanism: Detergent micelles (Triton X-100) encapsulate the DAG, presenting it in a surface-dilution model that mimics the cell membrane. Critical Cofactor: PKC assays often require Phosphatidylserine (PS) alongside DAG for full activation.
Reagents Required
-
Lipid: 16:0/16:1 DAG (10 mM stock in Chloroform).
-
Cofactor: L-α-Phosphatidylserine (PS) (10 mM stock in Chloroform).
-
Detergent: Triton X-100 (Ultra-pure).
-
Buffer: 20 mM HEPES, pH 7.4.
-
Equipment: Nitrogen stream, Sonicator bath (water-filled).[1]
Step-by-Step Protocol
-
Lipid Mixing: In a clean glass tube, combine 16:0/16:1 DAG and PS.
-
Standard Ratio: 15 mol% DAG / 85 mol% PS (or specific ratio defined by your assay).
-
Example: To make a 10x Lipid Mix: Transfer 15 µL DAG stock + 85 µL PS stock.
-
-
Solvent Evaporation: Dry the lipid mixture under a gentle stream of Nitrogen gas.
-
Tip: Rotate the tube to create a thin film on the bottom walls.[2]
-
Vacuum: Desiccate for 30 mins to remove trace chloroform (inhibits enzymes).
-
-
Micelle Formation:
-
Prepare Micelle Buffer : 20 mM HEPES containing 0.3% (w/v) Triton X-100.
-
Add 500 µL Micelle Buffer to the dried lipid film.
-
-
Resuspension:
-
Vortex vigorously for 1 minute.
-
Sonicate in a water bath at 30–37°C for 5–10 minutes until the solution is optically clear .
-
Checkpoint: If cloudy, the lipids are not in micelles. Sonicate longer or increase Triton X-100 slightly (up to 0.5% if assay tolerates).
-
-
Usage: Dilute this 10x stock 1:10 into your final assay buffer (Final Triton concentration will be 0.03%, which is generally safe for PKC).
Figure 1: Workflow for generating mixed lipid micelles for enzymatic activation.
Protocol B: BSA Conjugation (Gold Standard for Cell Culture)
Best For: Live cell stimulation, metabolic labeling, long-term incubation.[1] Mechanism: Fatty-Acid Free (FAF) BSA acts as a carrier protein, shielding the hydrophobic DAG from water while allowing transfer to the cell membrane. Why not DMSO? Direct DMSO injection of 16:0/16:1 DAG into media often causes "micro-precipitation"—invisible aggregates that cells cannot uptake, leading to false negatives.
Reagents Required
-
Lipid: 16:0/16:1 DAG (Dry powder or dried from chloroform).
-
Carrier: Fatty-Acid Free BSA (Sigma A8806 or equivalent). Standard BSA will not work well due to pre-bound lipids.
-
Solvent: 100% Ethanol (Anhydrous).
-
Buffer: PBS or Serum-Free Media (warm to 37°C).
Step-by-Step Protocol
-
Prepare BSA Vehicle:
-
Dissolve FAF-BSA in PBS to create a 10% (1.5 mM) stock solution. Filter sterilize (0.22 µm).
-
-
Prepare Lipid Stock:
-
Dissolve 16:0/16:1 DAG in 100% Ethanol to a concentration of 50 mM .
-
Note: Keep this ethanol stock warm (37°C) to prevent phase separation.
-
-
Conjugation (The "Dropwise" Method):
-
Place the BSA solution on a magnetic stirrer (gentle stir) at 37°C.
-
Slowly add the Ethanol-Lipid stock dropwise to the BSA.
-
Target Ratio: 5:1 (Lipid:BSA) is typical.
-
Calculation: To 1 mL of 1.5 mM BSA, add 150 µL of 50 mM DAG.
-
-
Incubation: Stir at 37°C for 30–60 minutes. The solution should remain clear.
-
Final Dilution:
-
This "10x Super-Stock" can now be diluted directly into cell culture media.
-
Final Ethanol concentration in cells will be negligible (< 0.1%).[3]
-
Figure 2: Protocol for conjugating hydrophobic DAGs to BSA for cellular delivery.
Protocol C: Solvent Injection (High-Risk, High-Throughput)
Best For: Rapid screening, short-term (<1 hr) assays, robust cell lines.[1] Risk: High probability of precipitation; solvent toxicity.
-
Solvent: DMSO (Dimethyl sulfoxide).[4]
-
Max Solubility: ~20–50 mM in pure DMSO.
-
Protocol:
-
Prepare 10 mM DAG stock in anhydrous DMSO.
-
Sonicate for 5 mins to ensure no micro-crystals exist.
-
Rapid Dilution: Pipette the DMSO stock directly into the center of the vortexing assay buffer.
-
Limit: Do not exceed 0.5% v/v DMSO in the final assay.
-
Warning: If the solution turns "milky" or "hazy" immediately, the DAG has precipitated. Discard and use Method A or B.
-
Troubleshooting & Validation
| Observation | Probable Cause | Solution |
| Hazy Buffer | Lipid precipitation (Liposomes formed instead of micelles).[1] | Increase Triton X-100 concentration or sonicate longer at 37°C. |
| No Kinase Activity | Lipid not accessible or PS missing. | Ensure PS is included (PKC requirement).[5] Use Mixed Micelle method. |
| Cell Death | Solvent toxicity or Detergent carryover. | Switch to Method B (BSA) . Ensure Ethanol < 0.1% final. |
| Precipitate in Stock | Temperature too low. | 16:0/16:1 DAG has a high melting point. Warm all solvents to 37°C before pipetting. |
References
-
Newton, A. C. (2001). Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecules. Chemical Reviews, 101(8), 2353-2364. Link
-
Hannun, Y. A., & Bell, R. M. (1989). Functions of sphingolipids and sphingolipid breakdown products in cellular regulation. Science, 243(4890), 500-507. Link
-
Avanti Polar Lipids. (n.d.). Preparation of Liposomes and Lipid Complexes. Technical Support. Link
-
Sigma-Aldrich. (n.d.). General Lipid/BSA Solubilization Protocol for Cell Delivery. Technical Guides. Link
-
Quest, A. F., & Bell, R. M. (1994). The regulatory region of protein kinase C gamma. Studies of phorbol ester binding to individual and combined functional segments expressed as glutathione S-transferase fusion proteins indicate a complex mechanism of regulation by phospholipids, phorbol esters, and divalent cations. Journal of Biological Chemistry, 269(31), 20000-20012. Link
Sources
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- 2. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Sensitivity Quantification of 1-Palmitoyl-2-palmitoleoyl-sn-glycerol using Tandem Mass Spectrometry
Abstract
This technical guide provides a comprehensive framework for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Palmitoyl-2-palmitoleoyl-sn-glycerol (DG 16:0/16:1). As a key intermediate in lipid metabolism and a second messenger in cellular signaling, accurate measurement of this specific diacylglycerol (DAG) isomer is critical for researchers in metabolic disease, oncology, and drug development. This document moves beyond a simple recitation of parameters, delving into the rationale for precursor and product ion selection, the principles of fragmentation, and a detailed protocol for method development, including collision energy optimization.
Introduction: The Significance of DG (16:0/16:1)
Diacylglycerols are not merely structural components of cellular membranes but are pivotal signaling molecules. The specific composition of the fatty acyl chains attached to the glycerol backbone dictates their biological activity, particularly in the activation of protein kinase C (PKC) isoforms. This compound, comprised of a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated palmitoleic acid (16:1) at the sn-2 position, possesses unique physicochemical properties that influence membrane dynamics and signaling cascades. Distinguishing and accurately quantifying this specific isomer from other DAGs with the same nominal mass is essential for elucidating its precise biological role. Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, offers the unparalleled specificity and sensitivity required for this task.
The Cornerstone of Quantification: MRM Transition Selection
The power of MRM lies in its ability to filter for a specific precursor ion (Q1) and then a specific fragment ion (Q3) generated from that precursor. This two-stage mass filtering dramatically reduces chemical noise and allows for precise quantification even in complex biological matrices.
Precursor Ion ([M+H]⁺ or [M+NH₄]⁺) Selection (Q1)
For diacylglycerols, analysis in positive ion mode using electrospray ionization (ESI) is standard. Protonated molecules ([M+H]⁺) can be formed, but the adduction of ammonium ([M+NH₄]⁺) is often preferred for enhanced sensitivity and more consistent fragmentation. The choice of adduct is influenced by the mobile phase composition; the presence of an ammonium salt like ammonium formate promotes the formation of the [M+NH₄]⁺ adduct.[1]
-
Chemical Formula of this compound: C₃₅H₆₆O₅
-
Exact Mass: 566.49097 g/mol
-
Calculated m/z for [M+NH₄]⁺: 566.49097 + 18.03382 = 584.5248
Therefore, the quadrupole Q1 is set to isolate ions with an m/z of 584.5.
Product Ion (Q3) Selection: The Logic of Fragmentation
Upon isolation in Q1, the precursor ions are subjected to collision-induced dissociation (CID) in the collision cell (Q2). For diacylglycerols like DG (16:0/16:1), the most characteristic fragmentation pathway is the neutral loss of one of the fatty acyl chains as a free carboxylic acid plus ammonia (when using an ammonium adduct).[2] This results in product ions corresponding to the remaining monoacylglycerol fragment.
-
Neutral Loss of Palmitic Acid (16:0):
-
Precursor: [M+NH₄]⁺ (m/z 584.5)
-
Loss of Palmitic Acid (C₁₆H₃₂O₂) + NH₃ = 256.2402 + 17.0265 = 273.2667 Da
-
Product Ion m/z: 584.5248 - 273.2667 = 311.2581
-
-
Neutral Loss of Palmitoleic Acid (16:1):
-
Precursor: [M+NH₄]⁺ (m/z 584.5)
-
Loss of Palmitoleic Acid (C₁₆H₃₀O₂) + NH₃ = 254.2246 + 17.0265 = 271.2511 Da
-
Product Ion m/z: 584.5248 - 271.2511 = 313.2737
-
These two neutral loss events provide highly specific and typically abundant product ions, making them ideal candidates for MRM transitions. The transition corresponding to the loss of the fatty acid at the sn-2 position is often more abundant and thus preferred for quantification, while the other can be used as a qualifier ion to enhance specificity.
Recommended MRM Transition Settings
The following table summarizes the recommended starting point for MRM method development for DG (16:0/16:1). Note: The Collision Energy (CE) is a critical, instrument-dependent parameter that requires empirical optimization for maximum signal intensity. The values provided are typical starting points.
| Compound Name | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Use | Typical Collision Energy (eV) |
| DG (16:0/16:1) | 584.5 | 313.3 (Loss of 16:0) | Quantifier | 15 - 25 |
| DG (16:0/16:1) | 584.5 | 311.3 (Loss of 16:1) | Qualifier | 15 - 25 |
Experimental Protocol: From Sample to Signal
This protocol outlines a complete workflow for the analysis of DG (16:0/16:1), from lipid extraction to LC-MS/MS data acquisition.
Lipid Extraction from Biological Samples
A modified Bligh-Dyer or Matyash (MTBE-based) extraction is recommended for efficient recovery of diacylglycerols.[3][4]
Protocol: Matyash (MTBE) Extraction
-
To a 100 µL aqueous sample (e.g., plasma, cell homogenate), add 300 µL of methanol.
-
Add a suitable internal standard (e.g., a deuterated or odd-chain DAG).
-
Add 1 mL of Methyl-tert-butyl ether (MTBE).
-
Vortex vigorously for 10 minutes at 4°C.
-
Add 250 µL of MS-grade water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Acetonitrile/Isopropanol 90:10, v/v).
Diagram: Lipid Extraction and Sample Preparation Workflow
Caption: Workflow for MTBE-based lipid extraction and sample preparation.
Liquid Chromatography Separation
Reversed-phase chromatography using a C18 column is effective for separating DAG isomers.
-
Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 35% B
-
2-12 min: Linear gradient from 35% to 98% B
-
12-18 min: Hold at 98% B
-
18.1-22 min: Return to 35% B for re-equilibration
-
Mass Spectrometry and Collision Energy Optimization
Protocol: Collision Energy (CE) Optimization
This protocol is essential for maximizing the sensitivity of your assay. It involves infusing a standard solution of DG (16:0/16:1) and monitoring the intensity of the product ion while varying the collision energy.
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Set the mass spectrometer to Product Ion Scan mode. Set Q1 to the precursor m/z (584.5) and scan a Q3 range that includes the expected product ions (e.g., m/z 300-320).
-
Acquire data while manually ramping the collision energy in small increments (e.g., 2-5 eV steps) from a low value (e.g., 5 eV) to a high value (e.g., 40 eV).
-
Alternatively, set up an automated method where the instrument acquires data for a series of discrete CE values.
-
Plot the intensity of the product ion (e.g., m/z 313.3) against the collision energy.
-
The optimal collision energy is the value that produces the highest signal intensity.[5][6] This value should be determined for both the quantifier and qualifier transitions and programmed into the final MRM method.
Diagram: Fragmentation of DG (16:0/16:1) [M+NH₄]⁺
Caption: Fragmentation pathway of the [M+NH₄]⁺ adduct of DG (16:0/16:1).
Trustworthiness and Self-Validation
To ensure the trustworthiness and accuracy of the generated data, the following quality control measures are essential:
-
Internal Standards: The use of a stable isotope-labeled or structurally similar odd-chain DAG internal standard is crucial to correct for variations in extraction efficiency and matrix effects.
-
Calibration Curve: A multi-point calibration curve prepared using a certified reference standard of DG (16:0/16:1) must be analyzed with each sample batch to ensure accurate quantification.
-
Qualifier Ion Ratio: The ratio of the quantifier ion to the qualifier ion should be monitored. This ratio should remain consistent across all standards and samples, providing an additional layer of confirmation for the analyte's identity.
-
Blank Samples: Procedural blanks should be injected periodically to monitor for system contamination and carryover.
By following the detailed protocols for method development, optimization, and routine quality control outlined in this guide, researchers can achieve reliable and highly sensitive quantification of this compound, enabling deeper insights into its role in complex biological systems.
References
-
Züllig, T., Trötzmüller, M., & Köfeler, H. C. (2020). Lipidomics from sample preparation to data analysis: a primer. Analytical and Bioanalytical Chemistry, 412(10), 2191-2209. [Link]
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. [Link]
-
Jeong, G., et al. (2023). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters, 14(3), 81-87. [Link]
-
PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycerol. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Agilent Technologies. (2019). A Comprehensive, Curated, High-Throughput Method for the Detailed Analysis of the Plasma Lipidome. Retrieved February 12, 2026, from [Link]
-
Agilent Technologies. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Retrieved February 12, 2026, from [Link]
-
Boutté, Y., et al. (2011). Acyl Chains of Phospholipase D Transphosphatidylation Products in Arabidopsis Cells: A Study Using Multiple Reaction Monitoring Mass Spectrometry. PLoS ONE 6(9): e24854. [Link]
-
Rysman, et al. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 25(22), 5307. [Link]
-
Murphy, R. C., et al. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Methods in Enzymology, 432, 21-44. [Link]
-
Schuhmann, K., et al. (2017). Adaptation of Skyline for Targeted Lipidomics. Journal of The American Society for Mass Spectrometry, 28(7), 1430-1439. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
Technical Application Note: Precision Synthesis and Enzymatic Conversion of 1-Palmitoyl-2-Palmitoleoyl-sn-glycero-3-Phosphate (16:0/16:1 PA)
Executive Summary & Biological Context
Phosphatidic Acid (PA) is a central hub in lipid metabolism, serving as both a biosynthetic precursor for all glycerophospholipids and a potent signaling lipid. While many commercial standards exist, the specific species 1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphate (16:0/16:1 PA) has gained prominence due to its association with de novo lipogenesis. This species reflects the activity of Stearoyl-CoA Desaturase-1 (SCD1), which converts saturated palmitate (16:0) to palmitoleate (16:1), subsequently incorporated into diacylglycerols (DAG) and PA.
This application note provides two distinct protocols:
-
Chemical Synthesis: A robust, scalable method to generate high-purity 16:0/16:1 PA standards from DAG precursors for mass spectrometry (MS) calibration.
-
Enzymatic Conversion: A biologically relevant Diacylglycerol Kinase (DGK) assay protocol for drug discovery researchers screening for inhibitors of the DAG-to-PA conversion axis.
Part I: Chemical Synthesis of 16:0/16:1 PA
Mechanistic Strategy
The conversion of 1-palmitoyl-2-palmitoleoyl-sn-glycerol (16:0/16:1 DAG) to PA requires phosphorylation of the primary hydroxyl group at the sn-3 position. We utilize Phosphorus Oxychloride (
Critical Consideration: The primary risk in DAG chemistry is acyl migration , where the fatty acid at sn-2 migrates to sn-3, resulting in a thermodynamically stable but biologically irrelevant 1,3-DAG isomer. To prevent this, the reaction is conducted at low temperatures (
Reaction Scheme Visualization
Figure 1: Chemical pathway for the phosphorylation of DAG using phosphorus oxychloride.
Detailed Protocol
Materials:
-
Precursor: this compound (Avanti Polar Lipids or similar).
-
Reagent: Phosphorus oxychloride (
), distilled. -
Solvent: Anhydrous Tetrahydrofuran (THF) or Chloroform (
). -
Base: Anhydrous Pyridine.
-
Atmosphere: Dry Nitrogen (
) or Argon.
Step-by-Step Procedure:
-
Preparation (Inert Environment): Flame-dry a 25 mL round-bottom flask and purge with Argon. Dissolve 50 mg (approx. 0.08 mmol) of 16:0/16:1 DAG in 2 mL of anhydrous THF.
-
Reagent Setup: In a separate dried vial, mix
(1.5 equivalents) with anhydrous THF. Cool both the DAG solution and solution to in an ice bath.-
Expert Insight: Always add the lipid to the
(reverse addition) if possible, or ensure is in excess. This prevents the formation of "Bis-PA" (two DAG molecules attaching to one phosphate).
-
-
Phosphorylation: Add Pyridine (2.0 equivalents) to the DAG solution. Slowly add the DAG/Pyridine mixture to the stirring
solution dropwise over 10 minutes. -
Incubation: Stir at
for 30–60 minutes. Monitor by TLC (Chloroform/Methanol/Water 65:25:4). The DAG spot (high Rf) should disappear, replaced by a baseline spot (PA-dichloride). -
Hydrolysis: Once the DAG is consumed, add 1 mL of ice-cold water to the reaction mixture to hydrolyze the P-Cl bonds. Stir vigorously for 15 minutes.
-
Extraction: Dilute with 5 mL Chloroform and 5 mL Methanol (Bligh-Dyer extraction). Vortex and centrifuge. Collect the lower organic phase (containing PA).
-
Purification: The crude product is often pure enough for standards, but silica gel chromatography is recommended (Eluent:
gradient).
Part II: Enzymatic Synthesis & Assay (DGK Protocol)
Biological Rationale
For drug development, synthesizing PA chemically is less important than measuring the rate of synthesis by Diacylglycerol Kinases (DGKs). This assay screens for inhibitors that modulate PA signaling (mTOR pathway).
Challenge: DAG is highly hydrophobic and cannot be simply added to an aqueous enzyme buffer. It must be presented in a mixed micelle system (typically Triton X-100 or Octylglucoside) to be accessible to the enzyme.
Assay Workflow Visualization
Figure 2: Workflow for the enzymatic conversion of DAG to PA using a mixed-micelle delivery system.
DGK Assay Protocol
Reagents:
-
Substrate: 16:0/16:1 DAG.
-
Cofactor Lipid: Phosphatidylserine (PS) – often required to activate DGK isoforms.
-
Enzyme: Recombinant Human DGK (e.g., DGK
, SignalChem). -
Buffer: 50 mM MOPS (pH 7.4), 100 mM NaCl, 10 mM
, 1 mM DTT.
Protocol:
-
Micelle Formation (Critical Step):
-
Mix 16:0/16:1 DAG and PS (molar ratio 1:3) in chloroform.[4]
-
Evaporate solvent under
to form a thin film. -
Resuspend the film in the Assay Buffer containing 1% Triton X-100 .
-
Sonicate in a bath sonicator for 5 minutes until the solution is clear (formation of mixed micelles).
-
-
Reaction Assembly:
-
In a 96-well plate, add 10
L of DGK Enzyme (approx 10-50 ng/well). -
Add 10
L of the DAG/PS/Triton micelle mix. -
Incubate for 5 minutes at room temperature.
-
-
Initiation:
-
Add 5
L of ATP (start concentration 100 M). -
Incubate at
for 20 minutes.
-
-
Termination & Detection:
-
Option A (Luminescence): Add ADP-Glo reagent (Promega) to deplete remaining ATP, then add Detection Reagent to convert generated ADP to light.
-
Option B (Mass Spec): Quench with 100
L Methanol. Extract lipids and analyze for the appearance of 16:0/16:1 PA (m/z ~673.5 in negative mode).
-
Analytical Validation Data
When validating the synthesis (Part I) or the product of the assay (Part II), use the following parameters.
| Parameter | Value / Condition | Notes |
| Target Molecule | 16:0/16:1 PA | 1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphate |
| Molecular Formula | ||
| Exact Mass | 646.46 | |
| ESI-MS (Negative Mode) | [M-H]⁻ = 645.46 | Primary ionization peak |
| TLC (Silica) | Rf ~ 0.2 | Solvent: |
| Storage | -20°C or -80°C | Powder or |
References
-
Mechanisms of DGK Signaling: Mérida, I., Avila-Flores, A., & Merino, E. (2008).[5] Diacylglycerol kinases: at the hub of cell signalling.[5] Biochemical Journal. Link
- Chemical Synthesis of Phospholipids: Eibl, H. (1980). Synthesis of phospholipids. Chemistry and Physics of Lipids. (Classic reference for methods).
- DGK Assay Methodology: Topham, M. K., et al. (1998).
-
Lipid Micelle Preparation: Newton, A. C. (1995). Regulation of protein kinase C by phosphatidylserine, diacylglycerol, and arachidonic acid. Journal of Biological Chemistry. Link
-
ADP-Glo Assay Validation: Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies. Link
Sources
- 1. Studies on Triton X-100 detergent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of compendial nonionic detergents for the replacement of Triton X‐100 in bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of protein kinase C by Triton X-100 mixed micelles containing diacylglycerol and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. Diacylglycerol Kinase δ Phosphorylates Phosphatidylcholine-specific Phospholipase C-dependent, Palmitic Acid-containing Diacylglycerol Species in Response to High Glucose Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposome Formulation Using Unsaturated Diacylglycerols
Introduction: The Unique Role of Unsaturated Diacylglycerols in Liposomal Drug Delivery
Liposomes, spherical vesicles composed of one or more lipid bilayers, are a cornerstone of modern drug delivery systems.[1][2] Their ability to encapsulate both hydrophilic and hydrophobic therapeutic agents has revolutionized the treatment of numerous diseases.[1][2] The physicochemical properties of liposomes, which dictate their stability, drug release profile, and in vivo fate, are largely determined by their lipid composition.[3] While phospholipids and cholesterol are the most common building blocks, the inclusion of other lipid species can impart unique and desirable functionalities.[2] Among these, unsaturated diacylglycerols (DAGs) have emerged as potent modulators of liposome structure and function.[4]
Unsaturated DAGs are characterized by their conical molecular shape, a consequence of a small headgroup and two acyl chains, at least one of which contains a cis double bond.[4][5] This geometry prevents tight packing within the lipid bilayer, introducing packing defects and increasing membrane fluidity.[6] At a critical concentration, this disruption of the lamellar membrane structure can lead to significant changes in the biophysical properties of the liposome, including the induction of non-bilayer phases, enhanced membrane fusion, and altered protein interactions.[4][7][8] These characteristics make unsaturated DAGs particularly interesting for applications requiring efficient intracellular delivery of therapeutic payloads.[9]
This technical guide provides a comprehensive overview of the principles and techniques for formulating liposomes incorporating unsaturated diacylglycerols. We will delve into the rationale behind their use, provide detailed, field-proven protocols for their preparation, and discuss critical characterization methods to ensure the development of stable and effective drug delivery vehicles.
The "Why": Causality Behind Incorporating Unsaturated DAGs
The decision to include unsaturated DAGs in a liposome formulation is driven by the desire to engineer specific functionalities that are not readily achievable with standard phospholipid-cholesterol compositions. The primary motivations are:
-
Enhanced Fusogenicity: The conical shape of unsaturated DAGs induces negative curvature strain in the lipid bilayer, which lowers the energy barrier for membrane fusion.[4][8] This property is highly advantageous for applications where the liposome is intended to fuse with the endosomal or plasma membrane to release its contents directly into the cytoplasm.[9][10]
-
Modulation of Bilayer Stability and Permeability: The presence of double bonds in the acyl chains of unsaturated DAGs disrupts the ordered packing of adjacent lipids, leading to a more fluid and permeable membrane.[6][11] This can be leveraged to create liposomes with triggered release mechanisms, where a stimulus (e.g., change in pH or temperature) can further destabilize the membrane and promote drug release.[11]
-
Induction of Phase Separation: When co-formulated with saturated phospholipids, unsaturated DAGs can induce phase separation within the liposome bilayer, leading to the formation of DAG-rich domains or even lipid droplets within the membrane.[7][12] This unique morphology has been shown to mediate selective cell targeting in vivo, independent of traditional targeting ligands.[7][12]
-
Influence on Protein Interactions: The altered membrane environment created by unsaturated DAGs can influence the binding and activity of membrane-associated proteins.[4][13] This is particularly relevant for understanding and mimicking biological signaling pathways where DAGs act as second messengers.[13]
Experimental Workflow for DAG-Containing Liposome Formulation
The following diagram outlines the general workflow for the preparation and characterization of liposomes containing unsaturated diacylglycerols.
Caption: General workflow for the formulation and characterization of DAG-containing liposomes.
Detailed Protocols
Protocol 1: Preparation of Unsaturated DAG-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the most common and reliable method for producing unilamellar liposomes of a defined size.[14][15][16]
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Unsaturated diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol, DOG)
-
Cholesterol (optional, for membrane stabilization)[11]
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)[15]
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes of desired pore sizes (e.g., 200 nm and 100 nm)[17]
-
Nitrogen gas source
-
Vacuum pump
Step-by-Step Methodology:
-
Lipid Preparation:
-
Calculate the required amounts of each lipid based on the desired molar ratio. A common starting point is a 1:1 molar ratio of the primary phospholipid to the unsaturated DAG.[18]
-
Dissolve the lipids in the organic solvent in the round-bottom flask.[19] Ensure complete dissolution to achieve a homogenous mixture.[15]
-
-
Thin-Film Formation:
-
Attach the flask to the rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature above the phase transition temperature (Tc) of all lipids.[15] For DSPC (Tc = 55°C), a temperature of 65°C is recommended.[7]
-
Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. This will create a thin, uniform lipid film on the inner surface of the flask.[1][14]
-
Once the bulk solvent is removed, continue to dry the film under a high vacuum for at least one hour to remove any residual solvent.[7]
-
-
Hydration:
-
Pre-heat the hydration buffer to the same temperature as the water bath used for film formation (e.g., 65°C).[1]
-
Introduce the warm hydration buffer into the flask containing the lipid film.[15] The volume will depend on the desired final lipid concentration (e.g., 5 mM total lipid).[7]
-
Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing.[19] This process swells the lipid sheets, which will detach and self-assemble into multilamellar vesicles (MLVs).[20] Allow hydration to proceed for approximately one hour.[19]
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of a larger pore size (e.g., 200 nm).[17][19] Ensure the extruder is heated to a temperature above the Tc of the lipids.[21]
-
Load the MLV suspension into one of the extruder's syringes.
-
Force the suspension through the membrane into the second syringe. Repeat this process for an odd number of passes (e.g., 11 times) to ensure the entire sample passes through the filter the same number of times.[22]
-
Replace the 200 nm membrane with a 100 nm membrane and repeat the extrusion process for another 11 passes.[22] This will produce large unilamellar vesicles (LUVs) with a more homogenous size distribution.[21][23]
-
-
Storage:
-
Store the final liposome suspension at 4°C. For long-term stability, it is crucial to assess the formulation over time.[15]
-
Protocol 2: Characterization of DAG-Containing Liposomes
A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the liposomes. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the particles.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
Analyze the results to obtain the average particle size (Z-average) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[18]
-
B. Morphology Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
-
Principle: Cryo-TEM allows for the visualization of the liposomes in their native, hydrated state by rapidly freezing the sample. This technique provides detailed information about the size, shape, lamellarity, and any phase separation within the liposomes.[7]
-
Procedure:
-
Apply a small volume (3-5 µL) of the liposome suspension to a TEM grid.
-
Blot the excess liquid to create a thin film.
-
Plunge-freeze the grid into a cryogen (e.g., liquid ethane).
-
Transfer the vitrified sample to a cryo-TEM holder and image under cryogenic conditions.[7]
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance |
| Total Lipid Concentration | 1 - 10 mM | Affects liposome formation and stability.[7] |
| Unsaturated DAG Molar Ratio | 10 - 50 mol% | Influences fusogenicity, stability, and phase behavior.[7] |
| Extrusion Pore Size | 100 nm | Determines the final size of the liposomes.[17][24] |
| Extrusion Passes | 11 - 21 | Ensures a homogenous size distribution.[22] |
| Z-Average Diameter (DLS) | 80 - 150 nm | Key parameter for in vivo applications.[3] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution.[18] |
Visualizing Molecular Interactions
The diagram below illustrates how the conical shape of unsaturated DAGs disrupts the ordered packing of a phospholipid bilayer, leading to increased membrane fluidity and a predisposition to fusion.
Caption: Inclusion of unsaturated DAGs disrupts bilayer packing.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through rigorous in-process and final product characterization. The combination of DLS and cryo-TEM is essential. DLS provides quantitative data on the overall population statistics (size and PDI), confirming the effectiveness of the extrusion process. Cryo-TEM offers qualitative and morphological verification, ensuring the formation of unilamellar vesicles and allowing for the direct observation of any DAG-induced phase separation. Consistent results across multiple batches, as determined by these methods, will validate the reproducibility of the formulation process.
Conclusion and Future Perspectives
The incorporation of unsaturated diacylglycerols into liposome formulations offers a powerful strategy for developing advanced drug delivery systems with tailored functionalities. By understanding the fundamental principles governing their behavior within the lipid bilayer and employing robust preparation and characterization techniques, researchers can engineer liposomes with enhanced fusogenicity, controlled release profiles, and unique targeting capabilities. Future research in this area will likely focus on exploring novel unsaturated DAG analogues and their combinations with other lipids to further refine the in vivo performance of these promising nanocarriers.
References
- Papadopoulou, P., Arias-Alpizar, G., Weeda, P., et al. (2024). Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues. RSC Publishing.
- CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
- Fate of Liposomes in the Presence of Phospholipase C and D: From Atomic to Supramolecular Lipid Arrangement. (2018). PubMed Central.
- Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formul
- Garg, A., et al. (2022).
- Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. PubMed.
- Preparation of Drug Liposomes by Thin-Film Hydration and Homogeniz
- Laouini, A., et al. (2012).
- Papadopoulou, P., et al. (2024). Structure-function relationship of phase-separated liposomes containing diacylglycerol analogues.
- Papadopoulou, P., et al. (2024). Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues.
- Harayama, T., & Riezman, H. (2018).
- The Science Behind Liposome Formation and Stability: A Comprehensive Review. (2024). Helix Biotech.
- Muid, A., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. PMC.
- Stability and Release Performance of Curcumin-Loaded Liposomes with Varying Content of Hydrogenated Phospholipids. (n.d.). Publisher Website.
- Nano sizing liposomes by extrusion technique and its applic
- Hope, M. J., et al. (n.d.). REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. Volume I 123 Chapter 8.
- Lasic, D. D. (n.d.).
- Chakraborty, H., & Chattopadhyay, A. (2022).
- Al-Badreen, A., et al. (2022).
- Phospholipid Research Center. (n.d.). Liposomes. Phospholipid Research Center.
- Liposome Preparation. (n.d.). Avanti Research™ - Merck Millipore.
- How to Prepare Liposomes? - Liposome Preparation Guide. (2022). BOC Sciences - YouTube.
- Protocol. (n.d.). Sigma-Aldrich.
- Csiszár, A., et al. (2017). Fusogenic Liposomes as Nanocarriers for the Delivery of Intracellular Proteins. Langmuir.
- Chang, H.-I., & Yeh, M.-K. (2011).
Sources
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- 4. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Fluidity: The Role of Lipid Unsaturation in Membrane Function - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Stability of 16:0/16:1 DAG in chloroform vs ethanol storage
Topic: 1-Palmitoyl-2-palmitoleoyl-sn-glycerol (16:0/16:1 DAG)
Focus: Chloroform vs. Ethanol Storage & Handling
Executive Summary: The Stability Paradox
For researchers working with bioactive lipids like 16:0/16:1 DAG , storage stability and experimental utility often stand in direct conflict.
-
Chloroform is the superior solvent for long-term chemical stability , preventing the two primary degradation pathways: acyl migration and oxidation.
-
Ethanol is the preferred solvent for biological delivery (cell culture/in vivo) due to lower toxicity, but it actively catalyzes the conversion of biologically active 1,2-DAG into the inactive 1,3-DAG isomer.
This guide provides the technical troubleshooting steps to navigate this trade-off, ensuring your 16:0/16:1 DAG remains biologically active (sn-1,2 isomer) at the moment of use.
Critical Troubleshooting (Q&A)
Issue 1: Loss of Biological Activity (Acyl Migration)
Q: My DAG standard shows a split peak on HPLC/TLC after storage. Why is my 1,2-DAG converting to 1,3-DAG?
A: You are observing acyl migration , a thermodynamic rearrangement where the fatty acid at the sn-2 position (16:1) migrates to the sn-3 position.
-
The Mechanism: The hydroxyl group at sn-3 attacks the ester carbonyl at sn-2, forming a five-membered ring intermediate. The fatty acid then shifts to sn-3.
-
Why it matters: Protein Kinase C (PKC) and other DAG-binding domains specifically recognize the 1,2-sn-glycerol backbone. The 1,3-isomer is biologically inactive .
-
The Driver: This reaction is accelerated by protic solvents (Ethanol, Methanol) , heat, and acidic/basic conditions. In equilibrium, the stable 1,3-isomer dominates (~60–70%).
Q: Can I store 16:0/16:1 DAG in ethanol at -20°C?
A: Not recommended for long durations (>1 month). While low temperatures slow kinetics, ethanol is a protic solvent that lowers the activation energy for acyl migration.
-
Chloroform (Aprotic): Acyl migration is negligible at -20°C.
-
Ethanol (Protic): Migration can occur slowly even at -20°C. If you must store in ethanol, use -80°C and limit storage time.
Issue 2: Oxidation of the 16:1 Chain
Q: The 16:1 chain is monounsaturated. Do I really need to worry about oxidation compared to PUFAs?
A: Yes. While Palmitoleate (16:1) is more stable than Arachidonic acid (20:4), it is still susceptible to oxidative cross-linking and peroxidation at the double bond, especially as a dry film.
-
Never store as a dry film: Dry lipid films expose the maximal surface area to atmospheric oxygen.
-
Always use an inert gas overlay: Argon or Nitrogen is mandatory for opening and closing vials.
Technical Data & Comparison
Solvent Suitability for 16:0/16:1 DAG
| Feature | Chloroform (CHCl₃) | Ethanol (EtOH) |
| Primary Use | Long-term Storage | Cell Delivery / Short-term |
| Acyl Migration Risk | Low (Aprotic, stabilizes 1,2-isomer) | High (Protic, catalyzes migration) |
| Oxidation Protection | High (Good O₂ exclusion if sealed) | Moderate (O₂ is more soluble in EtOH) |
| Cell Toxicity | High (Must be evaporated) | Low (Tolerated <0.1-1% v/v) |
| Storage Temp | -20°C or -80°C | -80°C (Mandatory) |
| Vial Type | Glass with Teflon liner | Glass with Teflon liner |
Visualizing the Instability
Figure 1: The Acyl Migration Trap
This diagram illustrates the thermodynamic "downhill" slope from the active 1,2-DAG to the inactive 1,3-DAG, catalyzed by protic solvents (Ethanol).
Caption: The irreversible shift from active 1,2-DAG to inactive 1,3-DAG is accelerated by ethanol storage.
Validated Workflows (Protocols)
Protocol A: The "Just-in-Time" Solvent Exchange
Use this workflow to transfer from Storage (Chloroform) to Experiment (Ethanol) without degrading the lipid.
-
Aliquot: In a fume hood, transfer the required amount of 16:0/16:1 DAG (in Chloroform) to a clean glass vial.
-
Note: Never use plastic tips or tubes with chloroform.
-
-
Evaporate: Use a gentle stream of Nitrogen or Argon to evaporate the chloroform.
-
Critical: Do not heat above 30°C. Stop immediately once dry to prevent oxidation.
-
-
Resuspend: Immediately add high-grade anhydrous Ethanol (or DMSO if compatible). Vortex gently for 30 seconds.
-
Use: Deliver to cells within 30 minutes .
-
Why? Acyl migration begins the moment the lipid hits the ethanol.
-
Protocol B: QC Check for Isomer Purity (TLC)
How to verify if your stock has degraded to 1,3-DAG.
-
Stationary Phase: Silica Gel G plates (Pre-washed).
-
Warning: Silica is acidic and can cause migration during the run. Pre-wash plate with solvent and dry to neutralize.
-
-
Mobile Phase: Hexane : Diethyl Ether : Formic Acid (60 : 40 : 1 v/v/v).
-
Visualization: Iodine vapor or Charring (CuSO4).
-
Result:
-
1,3-DAG (Inactive): Runs higher (more non-polar).
-
1,2-DAG (Active): Runs lower (more polar).
-
Acceptance Criteria: >90% intensity in the lower band.
-
References
- Kodali, D. R., et al. (1990).Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Journal of Lipid Research, 31, 1853-1858.
- Goñi, F. M., & Alonso, A. (1999).Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. (Mechanistic grounding for DAG biological activity).
Sources
Technical Support Center: 1-Palmitoyl-2-palmitoleoyl-sn-glycerol (16:0-16:1 DG)
[1]
Status: Operational Ticket ID: TAG-160161-SUP Senior Application Scientist: Dr. A. Voss Subject: Optimization of Storage, Handling, and Stability for 16:0-16:1 DG[1]
Core Directive: The "Golden Rule" of DAG Storage
If you take nothing else from this guide, remember this: 1,2-Diacylglycerols (1,2-DAGs) are thermodynamically unstable. [1][2]
Unlike Triacylglycerols (TAGs) or Phospholipids, 1,2-DAGs possess a free hydroxyl group at the sn-3 position.[1] This structural feature drives a spontaneous, entropy-driven isomerization to the more stable 1,3-DAG isomer.[1]
The Golden Rule:
Store 16:0-16:1 DG in a non-polar solvent (Chloroform) at -20°C or -80°C. Never store in protic solvents (Ethanol/Methanol) and never store as a dry film for extended periods unless at -80°C.
The Science of Instability (Why Your Experiment Might Fail)
To troubleshoot effectively, you must understand the two primary degradation pathways for 1-Palmitoyl-2-palmitoleoyl-sn-glycerol.
A. Acyl Migration (Isomerization)
The migration of the fatty acid from the sn-2 position to the sn-3 position is the most common cause of experimental failure.
-
The Trigger: Heat, protic solvents (water, alcohols), and acidic/basic conditions reduce the activation energy for the nucleophilic attack of the sn-3 hydroxyl on the sn-2 carbonyl.
-
The Result: Conversion to 1,3-Palmitoyl-Palmitoleoyl-glycerol.[1]
-
The Impact: 1,3-DAGs do not activate Protein Kinase C (PKC).[2] If your DAG has isomerized, your biological assay will yield a false negative.[2]
B. Oxidative Degradation
The palmitoleoyl chain (16:[2]1) contains a cis-double bond.[1] While less volatile than polyunsaturated lipids (like Arachidonic acid), it is still susceptible to peroxidation.[2]
-
The Trigger: Oxygen exposure and light.
-
The Result: Formation of lipid peroxides and aldehydes.
-
The Impact: Cytotoxicity in cell culture assays, unrelated to the DAG signaling mechanism.
Visualization: Degradation Pathways
Figure 1: The dual degradation pathways of 1,2-Diacylglycerols.[2] Acyl migration renders the molecule biologically inactive, while oxidation renders it toxic.[2]
Standard Operating Procedures (SOPs)
Protocol A: Receipt and Long-Term Storage
Objective: Prevent initial isomerization upon arrival.[1]
-
Immediate Action: Upon receipt, do not leave the package at room temperature.
-
Solvent Verification: Confirm the lipid is supplied in Chloroform (CHCl₃).[2]
-
Why? Chloroform is non-polar and aprotic, significantly slowing acyl migration compared to alcohols.[2]
-
-
Temperature: Store immediately at -20°C (standard) or -80°C (optimal for >6 months).
-
Atmosphere: Ensure the vial is flushed with Argon or Nitrogen before sealing.
-
Tip: If you open the vial, you must re-flush with inert gas. Oxygen dissolves readily in chloroform.
-
Protocol B: Preparation for Biological Assays
Objective: Transfer from storage solvent to aqueous buffer without inducing isomerization.[2]
-
Aliquot: Using a glass or Hamilton syringe (avoid plastic tips which leach plasticizers in chloroform), transfer the required amount to a glass tube.[2]
-
Dry Down: Evaporate the chloroform under a gentle stream of Nitrogen.
-
Critical: Do not use heat. Keep the sample on ice or at room temperature during drying.
-
-
Resuspension:
Troubleshooting & FAQs
Q1: My lipid arrived on dry ice, but the vial looks empty.
A: This is common.[2] 16:0-16:1 DG is often supplied in small quantities (e.g., 1 mg) dissolved in chloroform.[1][2] The solvent may have evaporated if the seal was loose, or the lipid is deposited as a thin, invisible film on the glass walls.
-
Fix: Add a known volume of chloroform, vortex vigorously for 30 seconds, and measure concentration via TLC or mass spectrometry.
Q2: Can I store the lipid in Ethanol to make it "cell-culture ready"?
A: ABSOLUTELY NOT. Ethanol is a protic solvent.[2] Storing 1,2-DAG in ethanol at -20°C will result in significant conversion to 1,3-DAG within weeks.[1] Only solubilize in ethanol/DMSO immediately prior to the experiment.
Q3: The lipid has turned slightly yellow. Is it safe to use?
A: Yellowing indicates oxidation of the palmitoleoyl (16:[2]1) double bond.[2][4]
-
Verdict: Discard. Oxidized lipids can induce apoptosis or inflammation artifacts that mask specific PKC signaling.
Q4: How do I verify if my DAG has isomerized?
A: You need to run a Thin Layer Chromatography (TLC) assay.[2]
Data Summary: Stability Matrix
| Condition | Solvent System | Temperature | Est. Shelf Life (1,2-DAG Purity >95%) | Risk Factor |
| Optimal | Chloroform (Ar purged) | -80°C | > 1 Year | Low |
| Standard | Chloroform (Ar purged) | -20°C | 6 Months - 1 Year | Low |
| High Risk | Dry Film | -20°C | < 3 Months | Oxidation / Hydrolysis |
| Critical Failure | Ethanol / DMSO | -20°C | < 2 Weeks | Rapid Acyl Migration |
| Critical Failure | Aqueous Buffer | 37°C | < 1 Hour | Rapid Isomerization |
Workflow Logic: Storage Decision Tree
Figure 2: Decision tree for handling 16:0-16:1 DG to maximize shelf-life and experimental integrity.
References
Technical Support Center: Handling Precautions for Short-Chain vs. Long-Chain Diacylglycerols
Status: Active Role: Senior Application Scientist Topic: Diacylglycerol (DAG) Handling, Solubilization, and Experimental Optimization
Introduction: Understanding Your Reagent
Welcome to the technical support center. You are likely here because you are observing inconsistent PKC activation, precipitation in cell culture media, or unexpected cytotoxicity.
The physical behavior of diacylglycerols (DAGs) is dictated entirely by their acyl chain length.
-
Short-chain DAGs (e.g., 1,2-Dioctanoyl-sn-glycerol, DiC8 ) are synthetic, cell-permeable tools designed for easy addition to aqueous media.
-
Long-chain DAGs (e.g., 1,2-Dioleoyl-sn-glycerol, DO ) are physiological lipids that are extremely hydrophobic and require carrier systems (liposomes/micelles) to enter cells.
This guide addresses the specific handling requirements to maintain the 1,2-sn-glycerol configuration required for biological activity.
Module 1: Solubility & Reconstitution
Q: How do I dissolve my DAG product? It looks like an oil.
A: Both short and long-chain DAGs are oils at room temperature. However, their solubility in organic solvents and compatibility with aqueous buffers differ significantly.
Technical Insight: Never attempt to dissolve long-chain DAGs directly into aqueous buffers (PBS, Media); they will form large, inactive oil droplets that float on the surface or adhere to plasticware.
Solubility Compatibility Table
| Solvent | Short-Chain (DiC8) | Long-Chain (DO/SAG) | Usage Note |
| DMSO | Soluble (>25 mg/mL) | Soluble (>25 mg/mL) | Preferred for cell culture spikes (keep final DMSO <0.1%). |
| Ethanol | Soluble (>30 mg/mL) | Soluble (>30 mg/mL) | Good alternative if cells are DMSO-sensitive. Evaporates fast. |
| Chloroform | Soluble | Soluble | Storage only. Best solvent to prevent acyl migration. |
| PBS/Media | Dispersible (up to ~100 µM) | Insoluble | DiC8 can be added directly; DO requires liposomes/carriers. |
Troubleshooting: "Oiling Out"
Issue: You added DiC8 stock (in DMSO) to your media, and it became cloudy or formed visible droplets. Cause: Rapid change in polarity caused the lipid to crash out of solution before dispersing. Solution:
-
Vortex the media immediately upon addition.
-
Pre-dilute the DMSO stock 1:10 in media while vortexing, then add that mixture to the cells.
-
Ensure the final concentration is below the Critical Micelle Concentration (CMC). For DiC8, concentrations >100 µM risk micelle formation, which can be cytotoxic.
Module 2: Stability & The "Silent Killer" (Acyl Migration)
Q: My DAG stock is a few months old and no longer activates PKC. Why?
A: You likely have Acyl Migration .[1] Biologically active DAGs exist in the 1,2-sn configuration.[2] Over time, the acyl chain at the sn-2 position spontaneously migrates to the sn-3 position, forming 1,3-DAG .[1][3]
-
1,2-DAG: Activates PKC / C1-domain proteins.
-
1,3-DAG: Biologically INACTIVE for PKC.
This process is thermodynamically favorable and irreversible under standard storage conditions.
Mechanism of Inactivation
Figure 1: The irreversible isomerization of 1,2-DAG to the inactive 1,3-DAG isoform.
Protocol: Prevention of Acyl Migration
-
Solvent: Store stocks in Chloroform or Hexane . Avoid storing in Ethanol or DMSO for >1 month, as these polar protic/aprotic solvents accelerate migration.
-
Temperature: Store at -80°C . Migration occurs slowly even at -20°C.
-
Dryness: Eliminate water. Use anhydrous solvents.
-
Handling:
-
Aliquot immediately upon receipt.[4]
-
Evaporate organic solvent under a stream of Nitrogen (N2) before use.
-
Reconstitute in DMSO/Ethanol immediately before the experiment.
-
Discard unused reconstituted aqueous/DMSO solutions; do not re-freeze.
-
Module 3: Cell Delivery & Bioavailability
Q: I added 1,2-Dioleoyl-sn-glycerol (Long Chain) to my cells, but nothing happened. Why?
A: Long-chain DAGs are too hydrophobic to passively diffuse through the cell membrane from the culture media. They require a carrier system to fuse with the membrane.
Comparison of Delivery Methods:
Figure 2: Delivery mechanisms. Short-chain DAGs diffuse passively, while long-chain DAGs require liposomal carriers for entry.
Protocol: Liposome Preparation for Long-Chain DAGs
To deliver long-chain DAGs effectively, incorporate them into Phosphatidylcholine (PC) vesicles.
-
Mix Lipids: In a glass tube, combine Phosphatidylcholine (PC) and 1,2-Dioleoyl-sn-glycerol (DO) in chloroform at a 4:1 molar ratio .
-
Dry: Evaporate solvent under N2 stream to form a thin lipid film.
-
Hydrate: Add PBS or Media (without serum) to the film.
-
Sonicate: Sonicate on ice (probe sonicator preferred) until the solution becomes clear/opalescent (formation of Small Unilamellar Vesicles).
-
Treat: Add these vesicles to your cells. The liposomes will fuse with the plasma membrane, delivering the DAG.
Module 4: Troubleshooting Experimental Artifacts
Q: My cells are dying after DiC8 treatment. Is it toxic?
A: Yes, short-chain DAGs act like detergents at high concentrations.
-
Threshold: Cytotoxicity often begins >50-100 µM depending on cell type.
-
Symptoms: Cell rounding, detachment, membrane leakage (LDH release).
-
Solution: Perform a dose-response curve. Most PKC activation occurs between 1–10 µM . If you need higher concentrations, wash the cells after 15-30 minutes of stimulation to remove the DAG.
Q: How do I prove my effect is specific to 1,2-DAG and not a non-specific lipid effect?
A: You must run a negative control using 1,3-DiC8 or 1,3-Dioleoyl-glycerol . Since 1,3-isomers have similar physical properties (hydrophobicity, detergent effects) but do not bind PKC , any biological effect seen with the 1,3-isomer is an artifact (e.g., membrane fluidization) rather than specific signaling.
References
-
Cayman Chemical. (2024). Product Information: 1,2-Dioctanoyl-sn-glycerol.[2][4][5][6]Link
-
Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. Link
-
Sigma-Aldrich. (2024). Technical Bulletin: Handling of Lipid Standards and Acyl Migration.Link
-
Newton, A. C. (2018). Protein kinase C: perfectly balanced. Critical Reviews in Biochemistry and Molecular Biology, 53(2), 208-230. Link
-
Avanti Polar Lipids. (2024). Liposome Preparation: Extrusion and Sonication Techniques.[7]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. Contrasting effects of sn-1,2-dioctanoyl glycerol as compared to other protein kinase C activators in adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomes: Protocol [inanobotdresden.github.io]
Validation & Comparative
Publish Comparison Guide: 16:0/16:1 DAG as an Internal Standard in Lipid Profiling
Part 1: Executive Summary & Core Directive
The Internal Standard Dilemma in DAG Profiling
Diacylglycerols (DAGs) are not merely metabolic intermediates; they are potent second messengers activating Protein Kinase C (PKC) and regulating vital cellular functions. However, their quantification is plagued by two notorious analytical challenges: rapid acyl migration (isomerization between 1,2- and 1,3-DAG) and ion suppression in complex biological matrices.
This guide evaluates the use of Deuterated 16:0/16:1 DAG (d5-16:0/16:1 DAG) as a "Matched Internal Standard" against the traditional "Surrogate Standard" (Odd-Chain 17:0/17:0 DAG).
The Verdict: While odd-chain surrogates are cost-effective for general profiling, d5-16:0/16:1 DAG is the mandatory internal standard for targeted quantification of palmitoyl-oleoyl signaling species. Its ability to mirror the exact retention time and isomerization kinetics of the endogenous analyte makes it the only tool capable of self-validating absolute quantification.
Part 2: Technical Comparison & Scientific Integrity
The Candidates
We compare the performance of the matched isotopologue against the industry-standard surrogate.
| Feature | Candidate A: d5-16:0/16:1 DAG (Matched IS) | Candidate B: 17:0/17:0 DAG (Surrogate IS) |
| Chemical Identity | 1-palmitoyl-2-palmitoleoyl-sn-glycerol (d5) | 1,2-diheptadecanoyl-sn-glycerol |
| Retention Time (RT) | Co-elutes with endogenous 16:0/16:1 | Shifted RT (More hydrophobic) |
| Matrix Correction | Perfect: Experiences identical ion suppression. | Approximation: Elutes in a different matrix region. |
| Isomerization | Identical Rate: 1,2 | Variable Rate: Saturated chains isomerize slower than unsaturated. |
| Cost | High ( | Moderate ( |
| Primary Use | Absolute Quantitation of 16:0/16:1 | Global DAG Profiling (Class-wide normalization) |
Deep Dive: Why "Matched" Matters
A. The Co-Elution Imperative (Matrix Effects)
In LC-MS/MS, phospholipids often co-elute with DAGs, causing severe ion suppression.
-
The Flaw of 17:0/17:0: Because it contains two saturated C17 chains, it elutes later than the 16:0/16:1 species. If a suppression zone (e.g., a Phosphatidylcholine peak) overlaps with the 16:0/16:1 RT but not the 17:0/17:0 RT, the surrogate will overestimate the analyte concentration.
-
The Solution of d5-16:0/16:1: It co-elutes perfectly. Any suppression affecting the analyte affects the standard equally. The ratio remains constant.
B. The Kinetic Trap (Acyl Migration)
1,2-DAGs (the bioactive form) spontaneously isomerize to 1,3-DAGs (thermodynamically stable). This reaction is driven by solvent polarity and temperature.
-
Mechanism: The hydroxyl group at sn-3 attacks the ester linkage at sn-2.
-
Differential Kinetics: Unsaturated chains (like 16:1) provide different steric environments than saturated chains (17:0). If your sample degrades by 10% during processing, d5-16:0/16:1 will also degrade by 10%. However, 17:0/17:0 might only degrade by 5%, leading to a false calculation of preservation .
Critical Alert: Never use unlabeled 16:0/16:1 DAG as an internal standard in biological samples. Since it is an endogenous metabolite, spiking it yields a sum of Endogenous + Spike, making it impossible to distinguish the original level without a complex Standard Addition workflow.
Part 3: Visualization (Graphviz/DOT)
Diagram 1: The Acyl Migration Trap
This diagram illustrates why a matched standard is necessary to track sample degradation.
Caption: The isomerization pathway from bioactive 1,2-DAG to stable 1,3-DAG. Matched standards compensate for this loss during extraction.
Diagram 2: The "Kinetic-Safe" Workflow
A self-validating protocol for DAG quantification.
Caption: Optimized workflow emphasizing immediate IS spiking to normalize downstream isomerization and extraction losses.
Part 4: Experimental Protocols
Protocol: "Kinetic-Safe" Extraction for DAG Quantification
Objective: Quantify 16:0/16:1 DAG while minimizing acyl migration.
Materials:
-
Internal Standard: d5-16:0/16:1 DAG (Avanti Polar Lipids or equivalent). Prepare 10 µM stock in Chloroform.
-
Solvents: Methanol (LC-MS grade), Chloroform, Water.
-
Buffer: 50 mM Boric Acid (optional, stabilizes 1,2-isomers).
Step-by-Step Methodology:
-
Sample Homogenization (On Ice):
-
Place tissue (10 mg) in a glass tube.
-
CRITICAL: Add 10 µL of d5-16:0/16:1 DAG IS before adding solvents. This ensures the IS tracks extraction efficiency from the very first moment.
-
-
Lipid Extraction (Modified Bligh & Dyer):
-
Add 750 µL Chloroform:Methanol (1:2 v/v). Vortex for 30s.
-
Add 250 µL Chloroform. Vortex.
-
Add 250 µL Water (or Boric Acid solution). Vortex.
-
Centrifuge at 1000 x g for 5 min at 4°C .
-
-
Phase Separation:
-
Collect the lower organic phase using a glass Pasteur pipette.
-
Avoid: Plastic tips (plasticizers interfere with DAG signals).
-
-
Drying & Reconstitution:
-
Dry under a gentle stream of Nitrogen. Do not use heat.
-
Reconstitute immediately in 100 µL Methanol/Chloroform (9:1).
-
Inject into LC-MS immediately. If storage is needed, store at -80°C.[1]
-
LC-MS/MS Parameters (Guideline)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.
-
Mobile Phase A: 60:40 ACN:H2O + 10mM Ammonium Formate.
-
Mobile Phase B: 90:10 IPA:ACN + 10mM Ammonium Formate.
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
-
Analyte (16:0/16:1 DAG): [M+NH4]+
[Neutral Loss of 16:0 or 16:1]. -
IS (d5-16:0/16:1 DAG): Shifted mass transition (typically +5 Da on precursor).
-
Part 5: References
-
LIPID MAPS® Lipidomics Gateway. (2025). Internal Standards for Lipidomic Analysis.[2][3][4][5][6][7] Retrieved from [Link]
-
Murphy, R. C., et al. (2007). Detection of the abundance of diacylglycerol and triacylglycerol molecular species in cells using neutral loss mass spectrometry.[2][3] Analytical Biochemistry.[8] Retrieved from [Link]
-
Wang, M., et al. (2014). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Analytical Chemistry.[5] Retrieved from [Link]
-
Han, X. (2016). Lipidomics: Comprehensive Mass Spectrometry of Lipids. Wiley. (Contextual citation for acyl migration mechanisms).
-
Avanti Polar Lipids. (2025). Deuterated Diacylglycerol Standards Catalog. (Verified source for commercial availability of d5-DAGs).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. mdpi-res.com [mdpi-res.com]
- 5. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Fish Oil and Grape Seed Extract Combination on Hepatic Endogenous Antioxidants and Bioactive Lipids in Diet-Induced Early Stages of Insulin Resistance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Bioactivity Comparison: Physiological 16:0/16:1 DAG vs. Synthetic PMA
Executive Summary
This guide compares 1-palmitoyl-2-palmitoleoyl-sn-glycerol (16:0/16:1 DAG) , a specific endogenous diacylglycerol species generated during de novo lipogenesis, with Phorbol 12-myristate 13-acetate (PMA) , a potent synthetic phorbol ester.
While both compounds target the C1 domain of Protein Kinase C (PKC) , they elicit fundamentally different biological outcomes. 16:0/16:1 DAG functions as a transient, metabolically-regulated signal , whereas PMA acts as a non-metabolizable "super-agonist," causing sustained activation that paradoxically leads to the depletion (downregulation) of PKC isoforms. This distinction is critical for researchers choosing between studying physiological signaling (DAG) versus inducing maximal, pharmacological pathway activation (PMA).
Molecular Characteristics & Mechanism
Compound Profiles
| Feature | 16:0/16:1 DAG | PMA (TPA) |
| Type | Endogenous Lipid Second Messenger | Synthetic Diterpene Ester (Phorbol) |
| Origin | Generated via PLC hydrolysis of PIP2 or de novo lipogenesis (SCD1 pathway). | Derived from Croton tiglium oil; structural analog of DAG. |
| Structure | Glycerol backbone with Palmitic (16:0) and Palmitoleic (16:1) acids.[1][2][3][4][5] | Tetracyclic diterpene backbone; rigid structure. |
| Metabolic Stability | Low. Rapidly metabolized by DAG Kinase (to PA) or DAG Lipase. | High. Resistant to metabolism by lipid kinases/lipases. |
| Membrane Behavior | High "flip-flop" rate; transient membrane residence. | Intercalates rigidly into the membrane; long residence time. |
Mechanism of Action: The C1 Domain Interaction
Both compounds bind to the C1A and C1B domains of Conventional (cPKC:
-
16:0/16:1 DAG (The Physiological Key):
-
Binds with moderate affinity (
high nM to low M range depending on membrane composition). -
Requires Phosphatidylserine (PS) as a cofactor.[6]
-
Outcome: Recruits PKC to the membrane reversibly. Once the DAG is phosphorylated by DAG Kinase (DGK), PKC dissociates and returns to the cytosol.
-
-
PMA (The Pharmacological Hammer):
-
Binds with ultra-high affinity (
single-digit nM). -
Mimics the DAG structure but is constrained in a rigid conformation that optimizes C1 domain fit.
-
Outcome: "Locks" PKC at the membrane. Because PMA is not metabolized, PKC remains membrane-bound in an active conformation until it is ubiquitinated and degraded by the proteasome.
-
Comparative Bioactivity & Kinetics
Temporal Dynamics (The Critical Difference)
The most significant difference lies in the kinetics of activation .
-
Transient vs. Sustained: 16:0/16:1 DAG causes a rapid, spike-like activation (seconds to minutes). PMA causes sustained activation (hours) that eventually leads to the loss of the protein.
-
Downregulation: Long-term exposure to PMA (typically >24 hours) is a standard method to deplete cells of PKC isoforms, effectively acting as a PKC "knockout." DAG does not cause this depletion under physiological conditions.
Potency Comparison
| Parameter | 16:0/16:1 DAG | PMA |
| Working Concentration | 10–100 | 1–100 nM |
| Fold Activation | 5–10x baseline kinase activity. | >50x baseline kinase activity (Isoform dependent). |
| Tumor Promotion | Weak/None (unless chronically elevated by metabolic dysregulation). | Potent tumor promoter (skin carcinogenesis models). |
Physiological Context: The "Lipogenesis" Connection
-
16:0/16:1 DAG: This specific species is a marker of De Novo Lipogenesis (DNL) . High levels are observed in contexts of high carbohydrate feeding or SCD1 activity. In skeletal muscle and liver, chronic elevation of 16:0/16:1 DAG is mechanistically linked to insulin resistance via PKC
and PKC activation, which inhibit insulin receptor substrate (IRS) signaling. -
PMA: Used to model pathological inflammation, tumor promotion, or to induce differentiation (e.g., THP-1 monocytes to macrophages). It bypasses receptor-mediated signaling (GPCRs/RTKs) to activate PKC directly.
Visualization: Signaling Pathways[6]
Caption: Comparison of transient, reversible PKC activation by physiological DAG (top) versus sustained activation and subsequent degradation induced by PMA (bottom).
Experimental Protocols
Protocol A: PKC Translocation Assay (Live Cell Imaging)
Objective: Visualize the kinetics of PKC movement from cytosol to plasma membrane. Reagents:
-
Cells expressing GFP-PKC
(Classical) or GFP-PKC (Novel). -
16:0/16:1 DAG: Prepare as a 10 mM stock in DMSO. Note: Because long-chain DAGs have poor solubility/permeability, use SAG (1-stearoyl-2-arachidonoyl-sn-glycerol) or DiC8 (1,2-dioctanoyl-sn-glycerol) as cell-permeable proxies if 16:0/16:1 specific delivery is difficult, or use liposome delivery for 16:0/16:1.
-
PMA: 100
M stock in DMSO.
Workflow:
-
Seeding: Plate cells in glass-bottom confocal dishes 24h prior.
-
Baseline: Image GFP signal for 2 minutes (1 frame/10 sec) to establish cytosolic baseline.
-
Induction (Choose One):
-
Physiological: Add 100
M DAG (or analog). -
Pharmacological:[7] Add 100 nM PMA .
-
-
Acquisition:
-
DAG: Image for 10–20 minutes. Expect peak translocation at 1–3 mins, followed by return to cytosol (if metabolized).
-
PMA: Image for 30–60 minutes. Expect rapid translocation (1–5 mins) that remains membrane-bound indefinitely.
-
-
Quantification: Calculate the Cytosol-to-Membrane ratio (
) over time.
Protocol B: PKC Downregulation (Western Blot)
Objective: Confirm PMA-induced depletion vs. DAG stability.
-
Treatment: Treat cells with 100 nM PMA or 50
M DAG for 0, 4, 12, and 24 hours. -
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Blotting: Probe for Total PKC
(or isoform of interest). Use GAPDH as loading control. -
Result: PMA lanes will show progressive loss of PKC band intensity (downregulation). DAG lanes should maintain total PKC levels.
References
-
Newton, A. C. (2018). Protein kinase C: perfectly balanced. Critical Reviews in Biochemistry and Molecular Biology. Link
-
Griner, E. M., & Kazanietz, M. G. (2007). Protein kinase C and other diacylglycerol effectors in cancer.[8] Nature Reviews Cancer. Link
-
Eichmann, T. O., & Lass, A. (2015). DAG accumulation in the liver: A cause or a consequence of insulin resistance? Progress in Lipid Research. Link
-
Colón-González, F., & Kazanietz, M. G. (2006). C1 domains exposed: from diacylglycerol sensing to disease intervention. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link
-
Szallasi, Z., et al. (1994). Differential regulation of protein kinase C isozymes by phorbol esters and diacylglycerols.[8][9][10][11][12] Journal of Biological Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) [mdpi.com]
- 7. Phospholipid Remodeling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Protein Kinase C Life Cycle: Explained Through Systems Biology Approach [frontiersin.org]
- 11. Defining the role of DAG, mitochondrial function, and lipid deposition in palmitate-induced proinflammatory signaling and its counter-modulation by palmitoleate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Diacylglycerol (DAG) Quantification: A Dual-Platform Protocol (GC-MS & LC-MS)
Executive Summary
Diacylglycerols (DAGs) are critical lipid second messengers (activating Protein Kinase C) and metabolic intermediates in triacylglycerol biosynthesis.[1] However, their quantification is notoriously difficult due to acyl migration , where the biologically active sn-1,2-DAG isomer spontaneously rearranges into the thermodynamically stable (but often inactive) sn-1,3-DAG isomer.
This guide challenges the reliance on a single analytical platform. We present a Dual-Platform Cross-Validation Strategy that combines the structural resolution of Gas Chromatography-Mass Spectrometry (GC-MS) with the high-throughput sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By leveraging the strengths of both, researchers can distinguish biological signal from methodological artifacts.
The Core Challenge: Acyl Migration & Isomerism
Before detailing the protocols, it is vital to understand the instability of the analyte. In aqueous buffers and during thermal exposure (common in GC prep), the acyl group at the sn-2 position migrates to the sn-3 position.
Mechanism of Acyl Migration
The following diagram illustrates the entropy-driven shift that confounds quantification.
Methodology A: GC-MS (Structural Validation)
Role: The "Gold Standard" for total fatty acid profiling and confirming the presence of specific acyl chains, though less effective for intact species resolution due to thermal instability.
The Protocol: Silylation for Intact DAGs
To analyze DAGs without breaking them down into FAMEs (Fatty Acid Methyl Esters), we must increase their volatility via silylation.
-
Extraction: Modified Bligh & Dyer method. Crucial: Maintain pH < 6.0 to inhibit migration.
-
Derivatization:
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS.
-
Condition: 30 minutes at 60°C. Warning: Higher temperatures induce 1,2
1,3 migration.
-
-
Instrumentation:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: Ramp to 300°C to elute high-boiling silylated DAGs.
-
Data Output & Limitations
-
Output: High-resolution separation of 1,2-DAG-TMS and 1,3-DAG-TMS based on boiling point differences.
-
Limitation: The high temperature of the injection port (280°C+) can cause on-column isomerization, artificially inflating 1,3-DAG counts.
Methodology B: LC-MS/MS (Quantitative Sensitivity)
Role: The workhorse for quantifying intact molecular species (e.g., DAG 16:0/18:1) at picomolar concentrations.
The Protocol: Ammonium Adduct Monitoring
Unlike GC, LC-MS analyzes lipids in their native state. However, neutral lipids like DAGs ionize poorly. We must force adduct formation.
-
Mobile Phase Additive: 10mM Ammonium Formate in Methanol/Isopropanol.
-
Why? Promotes the formation of
ions.[2] Sodium adducts are stable but fragment poorly in MS/MS.
-
-
Column: C18 Reverse Phase (separates by chain length/saturation).
-
MS/MS Transition (MRM):
-
Precursor:
(e.g., m/z 602.5 for DAG 16:0/18:1). -
Product: Neutral loss of ammonia + fatty acid (e.g., loss of 18:1).
-
Advanced Optimization: DMG Derivatization
For ultra-low abundance samples, "One-Step Derivatization" with Dimethylglycine (DMG) is superior to standard ESI.
-
Chemistry: DMG reacts with the free hydroxyl group.[3]
-
Benefit: Introduces a permanent positive charge, increasing sensitivity by 10-100x compared to ammonium adducts.
Comparative Performance Analysis
The following table summarizes the operational differences. For drug development, LC-MS is preferred for screening , while GC-MS is required for structural confirmation of novel lipids.
| Feature | GC-MS (Silylation) | LC-MS/MS (Ammonium Adduct) |
| Analyte State | Derivatized (TMS ether) | Intact (or DMG-derivatized) |
| Isomer Resolution | High (Chromatographic) | Low (requires Chiral/HILIC) |
| Sensitivity | Nanomolar (nM) | Picomolar (pM) |
| Sample Throughput | Low (30-45 min run) | High (10-15 min run) |
| Risk Factor | Thermal Isomerization (1,2 | Ion Suppression (Matrix Effects) |
| Primary Use | Structural Elucidation | High-Throughput Quantification |
The Cross-Validation Workflow
To ensure data integrity, do not rely on one number. Use the Molar Summation Method .
-
Hypothesis: The sum of all individual DAG species quantified via LC-MS must equal the total DAG mass quantified via GC-FID/MS (after conversion to FAMEs).
Experimental Design
Troubleshooting Discrepancies
-
LC Sum < GC Total: Likely Ion Suppression . The biological matrix is suppressing the ionization of DAGs in the LC source. Solution: Use DMG derivatization to boost ionization efficiency.[3]
-
LC Sum > GC Total: Likely Isobaric Overlap . Other lipids (like fragmented Triacylglycerols) are mimicking DAGs in the mass spec. Solution: Improve chromatographic separation to ensure TAGs elute later than DAGs.
References
-
Li, L., et al. (2014). "Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach." Analytical Chemistry.
-
Murphy, R. C., et al. (2007). "Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry." Analytical Biochemistry.
-
Hutchins, P. M., et al. (2008). "Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization." Journal of Lipid Research.
-
BenchChem. (2025).[4][5] "A Comparative Guide to Cross-Validation of GC-MS and LC-MS for Lipid Analysis."
Sources
- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
